But-2-ene-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62539-54-2 |
|---|---|
Molecular Formula |
C4H8O2 |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
but-2-ene-1,3-diol |
InChI |
InChI=1S/C4H8O2/c1-4(6)2-3-5/h2,5-6H,3H2,1H3 |
InChI Key |
DXXXHNQOKVRSES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)O |
Origin of Product |
United States |
Foundational & Exploratory
But-2-ene-1,3-diol: A Technical Overview of a Sparsely Characterized Diol
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide consolidates the currently available chemical and physical property data for but-2-ene-1,3-diol. It is important to note that while computational data for this specific molecule is accessible, a significant portion of the experimental data pertains to its isomers, primarily 2-butene-1,4-diol (B106632) and 2,3-butanediol. This document aims to provide a clear and structured overview of the existing information, highlighting areas where experimental validation for this compound is needed.
Chemical Identity and Computed Properties
This compound is an unsaturated diol with the chemical formula C₄H₈O₂.[1] Its structure features a carbon-carbon double bond between the second and third carbon atoms, with hydroxyl groups located at the first and third positions. The presence of stereoisomers, (E)- and (Z)-but-2-ene-1,3-diol, is expected due to the double bond.[2]
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 88.11 g/mol | [1][2] |
| XLogP3 | -0.1 | [1][2] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 40.5 Ų | [1][2] |
| Exact Mass | 88.052429494 Da | [1][2] |
Experimental Data (Primarily on Isomers)
Table 2: Experimental Physical Properties of Butenediol Isomers
| Property | 2-Butene-1,4-diol | 2,3-Butanediol | Source |
| Melting Point | 7 °C | 19 °C | [3][4] |
| Boiling Point | 141-149 °C @ 20 mm Hg | 177 °C | [3][4] |
| Flash Point | 128 °C | 85 °C | [3][4] |
| Density | 1.067 - 1.074 g/mL | 0.987 g/mL | [3][4] |
| pKa | Not Available | 14.9 | [4] |
| Solubility | Highly soluble in water, ethanol, acetone; sparingly soluble in benzene. | Miscible with water; soluble in alcohol, ketones, ether. | [3][4] |
Synthesis and Purification
General Synthetic Approaches for Diols
The synthesis of unsaturated diols can be approached through various established organic chemistry methodologies. While a specific protocol for this compound is not detailed in the available literature, general methods for the synthesis of related diols include:
-
Selective Hydrogenation of Alkynediols: A common industrial method for producing butene-diols is the selective hydrogenation of the corresponding butyne-diol. For instance, 2-butene-1,4-diol is synthesized via the selective hydrogenation of 2-butyne-1,4-diol (B31916) using catalysts such as nickel or palladium.[5]
-
Dihydroxylation of Dienes: Alkenes can be converted to vicinal diols through dihydroxylation reactions. Reagents like cold, dilute potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) are used for this purpose.[6][7]
Purification
Purification of diols often involves standard laboratory techniques such as distillation and chromatography. For crystalline diols, recrystallization can be an effective method. A patent for purifying cis-2-butene-1,4-diol (B44940) describes a method involving dissolution in a solvent like acetone, methyl ethyl ketone, or THF, followed by cooling to induce crystallization.[8]
Reactivity and Potential Signaling Pathways
The chemical reactivity of this compound is expected to be dictated by its two functional groups: the carbon-carbon double bond and the two hydroxyl groups.
-
Reactions of the Double Bond: The alkene moiety can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation.
-
Reactions of the Hydroxyl Groups: The alcohol groups can participate in esterification, etherification, and oxidation reactions.
Currently, there is no specific information available in the surveyed literature regarding the involvement of this compound in any signaling pathways or specific biological activities. Research on the biological roles of its isomers, such as 2,3-butanediol, has been conducted, particularly in the context of microbial metabolism.[9][10]
Spectroscopic Data
Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, data for related butene isomers and other diols can serve as a reference for expected spectral features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a butenediol would be expected to show signals for the vinyl protons, the protons on the carbons bearing the hydroxyl groups, and the methyl protons. The coupling patterns would provide information about the connectivity of the molecule. For example, in cis-but-2-ene-1,4-diol, three signals are expected due to symmetry.[11]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons attached to the hydroxyl groups. The chemical shifts would be influenced by the electronegativity of the oxygen atoms.[12][13][14][15][16]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. A peak in the region of 1600-1680 cm⁻¹ would indicate the C=C stretching of the alkene. C-H stretching vibrations for both sp² and sp³ hybridized carbons would also be present.[17][18][19]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (88.11 g/mol ). The fragmentation pattern would be dependent on the stability of the resulting carbocations and radical species.[20]
Experimental Workflows and Logical Relationships
Due to the limited specific data on this compound, a detailed experimental workflow for its study cannot be definitively outlined. However, a logical approach for its characterization would follow standard chemical research practices.
Caption: A logical workflow for the synthesis and characterization of this compound.
Conclusion
This compound remains a molecule with limited characterization in the scientific literature. While computational data provides a theoretical framework for its properties, there is a clear need for experimental studies to determine its physical and chemical characteristics, develop robust synthetic and purification protocols, and investigate its potential reactivity and biological relevance. The information available for its isomers serves as a valuable starting point for researchers interested in exploring this potentially useful chemical entity. Further investigation into this compound could reveal novel properties and applications in various fields of chemistry and drug development.
References
- 1. This compound | C4H8O2 | CID 71385431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-but-2-ene-1,3-diol | C4H8O2 | CID 143526926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]
- 4. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 5. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 6. trans-But`-2-`ene reacts with cold dilute `KMnO_(4)` solution to yield [allen.in]
- 7. quora.com [quora.com]
- 8. JPH075492B2 - Method for purifying cis-2-butene-1,4-diol - Google Patents [patents.google.com]
- 9. Frontiers | Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440 [frontiersin.org]
- 10. Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2-Butene-1,4-diol(6117-80-2) 13C NMR spectrum [chemicalbook.com]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. 2,3-Butanediol(513-85-9) 13C NMR [m.chemicalbook.com]
- 17. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. docbrown.info [docbrown.info]
An In-depth Technical Guide to But-2-ene-1,3-diol
Disclaimer: Direct experimental data for but-2-ene-1,3-diol is limited in publicly accessible scientific literature. Therefore, this guide combines available computed data with predicted properties based on the well-established principles of organic chemistry and spectroscopy of analogous compounds.
Molecular Structure and Isomerism
This compound (C₄H₈O₂) is an unsaturated diol featuring a carbon-carbon double bond and two hydroxyl groups. The placement of these functional groups at positions 1 and 3 of the but-2-ene backbone gives rise to stereoisomerism. The molecule can exist as two geometric isomers, (E)-but-2-ene-1,3-diol and (Z)-but-2-ene-1,3-diol, due to the restricted rotation around the C=C double bond.
Caption: Molecular structures of (E)- and (Z)-but-2-ene-1,3-diol.
Physicochemical Properties
Quantitative data for this compound is primarily based on computational models.[1][2] The following table summarizes key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₄H₈O₂ | PubChem[1] |
| Molecular Weight | 88.11 g/mol | PubChem[1] |
| XLogP3 | -0.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem (Computed)[1] |
| Exact Mass | 88.052429 g/mol | PubChem (Computed)[1] |
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of similar chemical structures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments in the molecule.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -OH | 1.0 - 5.0 | Singlet (broad) |
| =CH- | 5.5 - 6.0 | Multiplet |
| -CH(OH)- | 4.0 - 4.5 | Multiplet |
| -CH₂OH | 4.0 - 4.5 | Multiplet |
| CH₃- | 1.6 - 1.8 | Doublet |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the different carbon environments.
| Carbon | Predicted Chemical Shift (ppm) |
| C=C | 120 - 140 |
| -C(OH)- | 65 - 80 |
| -CH₂OH | 60 - 70 |
| CH₃- | 15 - 25 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and alkene functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H stretch (alcohol) | 3200 - 3600 (broad) |
| C-H stretch (sp²) | 3010 - 3100 |
| C-H stretch (sp³) | 2850 - 3000 |
| C=C stretch | 1640 - 1680 |
| C-O stretch | 1050 - 1260 |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment |
| 88 | [M]⁺ (Molecular Ion) |
| 70 | [M - H₂O]⁺ |
| 57 | [M - CH₂OH]⁺ |
| 43 | [CH₃CO]⁺ |
Synthesis of this compound (Proposed)
A plausible synthetic route to this compound could involve the selective reduction of a suitable precursor. One potential method is the reduction of 3-hydroxybut-2-en-1-al.
References
But-2-ene-1,3-diol (CAS 62539-54-2): A Technical Whitepaper
Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for But-2-ene-1,3-diol (CAS 62539-54-2). This guide provides a comprehensive overview based on established principles and data for structurally related unsaturated diols. The experimental protocols and data presented are illustrative and may require optimization for this specific compound.
Introduction
Unsaturated diols are a class of organic compounds containing two hydroxyl groups and at least one carbon-carbon double bond. Their unique chemical architecture, combining the reactivity of alkenes and alcohols, makes them valuable intermediates in organic synthesis and building blocks for novel materials. This compound, an example of an allylic diol, possesses a structural motif that suggests potential applications in areas such as polymer chemistry and as a precursor for fine chemicals. Despite its potential, detailed technical information regarding its synthesis, properties, and biological activity is scarce in peer-reviewed literature. This whitepaper aims to provide a technical guide for researchers, scientists, and drug development professionals by consolidating the known information on this compound and presenting generalized methodologies for the synthesis, purification, and characterization of similar unsaturated diols.
Chemical and Physical Properties
Table 1: Computed Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C4H8O2 |
| Molecular Weight | 88.11 g/mol |
| IUPAC Name | This compound |
| CAS Number | 62539-54-2 |
| Topological Polar Surface Area | 40.5 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| XLogP3-AA | -0.4 |
Synthesis Methodologies
While a specific, detailed synthesis protocol for this compound is not documented in the searched literature, general methods for the synthesis of allylic and 1,3-diols can be adapted. A plausible and common approach involves the selective reduction of an appropriate α,β-unsaturated β-keto ester or a related dicarbonyl compound.
General Experimental Protocol: Reduction of an α,β-Unsaturated β-Keto Ester
The synthesis of a 1,3-diol can be achieved through the stereoselective reduction of a β-keto ester.[3] Chemoenzymatic methods, employing oxidoreductases, offer a green and highly selective route to chiral diols.[4][5]
Materials:
-
α,β-Unsaturated β-keto ester precursor
-
Reducing agent (e.g., Sodium borohydride, Lithium aluminum hydride, or an appropriate enzyme/whole-cell biocatalyst)[3][6]
-
Anhydrous solvent (e.g., Tetrahydrofuran, Ethanol)
-
Buffer solution (for enzymatic reactions)
-
Quenching agent (e.g., water, dilute acid)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: A solution of the α,β-unsaturated β-keto ester is prepared in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). For enzymatic reductions, the substrate is added to a buffered aqueous solution containing the biocatalyst.
-
Reduction: The reducing agent is added portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature). The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, it is carefully quenched by the slow addition of water or a dilute acid. The product is then extracted into an organic solvent.
-
Purification: The combined organic extracts are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified.
Caption: Generalized workflow for the synthesis of an unsaturated diol.
Purification and Analysis
The purification of diols is commonly achieved using chromatographic techniques. Due to their polar nature, normal-phase chromatography using a diol-functionalized silica (B1680970) gel column can be particularly effective.[7][8]
General Experimental Protocol: Chromatographic Purification
Materials:
-
Crude diol product
-
Silica gel or Diol-functionalized silica gel
-
Solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)
Procedure:
-
Column Preparation: A chromatography column is packed with the chosen stationary phase (e.g., silica gel).
-
Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
Elution: The column is eluted with a solvent system of increasing polarity. Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: Fractions containing the pure diol are combined, and the solvent is removed under reduced pressure to yield the purified product.
Caption: Generalized workflow for the purification of an unsaturated diol.
Safety and Toxicology
Specific toxicological data for this compound is not available. However, data for related compounds such as 1,4-butanediol (B3395766) and other alkane diols can provide some guidance on handling and safety. 1,4-Butanediol exhibits low acute toxicity via inhalation and dermal routes but moderate oral toxicity.[9][10] It can cause irritation to the skin, eyes, and respiratory system.[10] Some diols may also have effects on the central nervous system.[10]
General Safety Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Potential Applications in Research and Drug Development
While no specific applications for this compound are documented, unsaturated diols, in general, are versatile building blocks in organic synthesis. They can be used in the synthesis of:
-
Polymers: Unsaturated diols are used as monomers in the production of polyesters and polyurethanes.[11]
-
Heterocyclic Compounds: The diol and alkene functionalities can be manipulated to form various heterocyclic structures, which are common motifs in pharmaceuticals.
-
Chiral Ligands: Chiral diols are valuable as ligands in asymmetric catalysis.[12][13]
The presence of both nucleophilic hydroxyl groups and an electrophilic double bond (upon activation) in this compound makes it a candidate for various synthetic transformations.
Conclusion
This compound is a chemical entity with potential utility in synthetic chemistry, yet it remains largely unexplored in the scientific literature. This whitepaper has provided a framework for approaching its study by summarizing its computed properties and presenting generalized, adaptable protocols for its synthesis, purification, and handling based on established knowledge of similar unsaturated diols. Further research is needed to determine the specific experimental conditions for the synthesis of this compound, to fully characterize its physical and chemical properties, and to explore its potential biological activities and applications. The lack of data represents a clear research gap and an opportunity for new discoveries in the field of organic chemistry and materials science.
References
- 1. This compound | C4H8O2 | CID 71385431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. docbrown.info [docbrown.info]
- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot chemoenzymatic synthesis of chiral 1,3-diols using an enantioselective aldol reaction with chiral Zn2+ complex catalysts and enzymatic reduction using oxidoreductases with cofactor regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dicarbonyl reduction by single enzyme for the preparation of chiral diols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hawach.com [hawach.com]
- 8. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to But-2-ene-1,3-diol
Introduction
But-2-ene-1,3-diol, a member of the unsaturated diol family of organic compounds, possesses a unique structural arrangement with both a carbon-carbon double bond and two hydroxyl groups. This configuration, specifically an allylic diol, imparts a distinct reactivity profile, making it a molecule of interest for further chemical synthesis and potential applications in various scientific fields, including drug development. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential utility for researchers and scientists.
Nomenclature and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] The structure consists of a four-carbon chain with a double bond between the second and third carbon atoms, and hydroxyl groups attached to the first and third carbon atoms. The presence of the double bond allows for the existence of (E) and (Z) stereoisomers.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C4H8O2 | PubChem[1] |
| Molecular Weight | 88.11 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62539-54-2 | PubChem[1] |
| SMILES | CC(=CCO)O | PubChem[1] |
| InChI | InChI=1S/C4H8O2/c1-4(6)2-3-5/h2,5-6H,3H2,1H3 | PubChem[1] |
| InChIKey | DXXXHNQOKVRSES-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | -0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 88.052429494 Da | PubChem[1] |
| Monoisotopic Mass | 88.052429494 Da | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
| Heavy Atom Count | 6 | PubChem |
Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from readily available precursors. One such pathway involves the selective reduction of a suitable starting material containing the required carbon skeleton and oxygen functionalities. A potential starting material is 4-hydroxybut-2-enone. The synthesis would proceed via the selective reduction of the ketone functionality to a secondary alcohol.
Below is a conceptual workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Stereoisomers of But-2-ene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-2-ene-1,4-diol is a key organic intermediate utilized in the synthesis of a variety of chemical compounds, including pharmaceuticals, agrochemicals, and polymers. The presence of a carbon-carbon double bond in its structure gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-(Z)-but-2-ene-1,4-diol and trans-(E)-but-2-ene-1,4-diol. The spatial arrangement of the hydroxyl groups relative to the double bond significantly influences the physical, chemical, and biological properties of these isomers. This technical guide provides a comprehensive overview of the stereoisomers of but-2-ene-1,4-diol, including their synthesis, physical properties, and spectroscopic characterization.
Quantitative Data Summary
The distinct stereochemistry of the cis and trans isomers of but-2-ene-1,4-diol leads to notable differences in their physical properties. These are summarized in the table below for easy comparison.
| Property | cis-(Z)-but-2-ene-1,4-diol | trans-(E)-but-2-ene-1,4-diol |
| Molecular Formula | C₄H₈O₂ | C₄H₈O₂ |
| Molecular Weight | 88.11 g/mol [1][2] | 88.11 g/mol [3][4] |
| CAS Number | 6117-80-2[1][2] | 821-11-4[3] |
| Appearance | Clear, colorless to yellow liquid[5] | White or colorless to yellow powder/lump/liquid[4] |
| Melting Point | 4-11 °C[1][2][6] | 7-45 °F (approx. -13.9 to 7.2 °C)[3][7] |
| Boiling Point | 235 °C (at 760 mmHg)[1][2][6] | 131.5 °C (at 12 mmHg)[7] |
| Density | 1.072-1.082 g/cm³ (at 15-20 °C)[1][2][6] | 1.07 g/mL (at 25 °C)[3][7] |
| Refractive Index (n20/D) | 1.4770-1.4800[1][2][5] | 1.478[7] |
| Solubility | Very soluble in water, ethanol, and acetone[8] | Soluble in chloroform, DMSO, and methanol[7] |
Experimental Protocols
The primary route for the synthesis of but-2-ene-1,4-diol stereoisomers is the selective hydrogenation of 2-butyne-1,4-diol (B31916). The choice of catalyst and reaction conditions dictates the stereochemical outcome.
Synthesis of cis-(Z)-but-2-ene-1,4-diol
The synthesis of the cis isomer is typically achieved through the partial hydrogenation of 2-butyne-1,4-diol using a poisoned catalyst, which prevents over-reduction to butane-1,4-diol.
Materials:
-
2-butyne-1,4-diol
-
Palladium on calcium carbonate, lead-poisoned (Lindlar's catalyst) or a similar poisoned palladium catalyst[9]
-
Methanol or other suitable solvent[10]
-
Hydrogen gas
-
Autoclave or a similar high-pressure reactor
Procedure:
-
An aqueous solution of 2-butyne-1,4-diol is placed in an autoclave.[9]
-
A lead-poisoned palladium-on-carbon (Pd-C) catalyst is added to the solution. The amount of catalyst is typically in the range of 0.33 to 0.99 wt.% of the total reaction mixture.[9]
-
The autoclave is sealed and the air is replaced first with nitrogen and then with hydrogen.[9]
-
The reaction mixture is heated to a temperature between 35 and 45°C with stirring.[9]
-
The hydrogen pressure is increased and maintained in the range of 0.6 to 1.7 MPa.[9]
-
The reaction is allowed to proceed for a duration of 60 to 390 minutes, during which the consumption of hydrogen is monitored.[9]
-
Upon completion of the reaction (indicated by the cessation of hydrogen uptake), the stirring and hydrogen supply are stopped.[9]
-
The reactor is cooled rapidly, and the pressure is vented.[9]
-
The remaining hydrogen is replaced with nitrogen.[9]
-
The crude product is filtered to remove the catalyst.[9]
-
The resulting solution contains predominantly cis-but-2-ene-1,4-diol, which can be further purified by distillation.
Synthesis of trans-(E)-but-2-ene-1,4-diol
The synthesis of the trans isomer can be achieved through different methods, often involving isomerization of the cis isomer or through specific catalytic systems that favor the formation of the trans product. One common laboratory-scale method involves a dissolving metal reduction.
Materials:
-
2-butyne-1,4-diol
-
Sodium metal
-
Liquid ammonia (B1221849)
-
Ethanol or another proton source
Procedure:
-
A reaction vessel is cooled to -78 °C and liquid ammonia is condensed into it.
-
Small pieces of sodium metal are carefully added to the liquid ammonia with stirring until a persistent blue color is observed, indicating the presence of solvated electrons.
-
A solution of 2-butyne-1,4-diol in a suitable solvent (e.g., ethanol) is added dropwise to the sodium-ammonia solution.
-
The reaction is allowed to proceed until the blue color disappears, indicating the consumption of the solvated electrons.
-
The reaction is quenched by the slow addition of a proton source, such as solid ammonium (B1175870) chloride.
-
The ammonia is allowed to evaporate.
-
The remaining residue is dissolved in water and extracted with an organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude trans-but-2-ene-1,4-diol.
-
Further purification can be achieved by recrystallization or column chromatography.
Stereoisomer Relationship and Synthesis Pathway
The following diagram illustrates the relationship between the stereoisomers of but-2-ene-1,4-diol and their common synthetic precursor, 2-butyne-1,4-diol.
References
- 1. cis-2-Butene-1,4-diol 97 6117-80-2 [sigmaaldrich.com]
- 2. cis-2-Butene-1,4-diol 97 6117-80-2 [sigmaaldrich.com]
- 3. trans-2-Butene-1,4-diol | C4H8O2 | CID 175854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. cis-2-Butene-1,4-diol, 97% 100 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. cis-2-Butene-1,4-diol(6117-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 2-BUTENE-1,4-DIOL | 821-11-4 [chemicalbook.com]
- 8. cis-2-Butene-1,4-Diol | 6117-80-2 | Benchchem [benchchem.com]
- 9. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]
- 10. 2-Butene-1,4-diol synthesis - chemicalbook [chemicalbook.com]
Spectroscopic data of "But-2-ene-1,3-diol"
An In-depth Technical Guide to the Spectroscopic Data of But-2-ene-1,4-diol
This technical guide provides a comprehensive overview of the spectroscopic data for but-2-ene-1,4-diol, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and experimental context. This document focuses on the cis ((Z)-but-2-ene-1,4-diol) and trans ((E)-but-2-ene-1,4-diol) isomers.
Spectroscopic Data
The following sections present the key spectroscopic data for the isomers of but-2-ene-1,4-diol in a structured format for ease of comparison and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| (Z)-but-2-ene-1,4-diol | Not specified | 5.6 - 5.8 | m | Not specified | =CH |
| 4.1 - 4.3 | d | Not specified | -CH₂- | ||
| 3.5 | br s | Not specified | -OH |
¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| (Z)-but-2-ene-1,4-diol | Not specified | 129.8 | =CH |
| 58.5 | -CH₂- | ||
| (E)-but-2-ene-1,4-diol | Not specified | 131.2 | =CH |
| 63.1 | -CH₂- |
Infrared (IR) Spectroscopy
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
| (Z)-but-2-ene-1,4-diol | ATR-IR | 3300 (broad) | O-H stretch |
| 3020 | =C-H stretch | ||
| 2920, 2850 | C-H stretch | ||
| 1650 | C=C stretch | ||
| 1020 | C-O stretch |
Mass Spectrometry (MS)
| Compound | Ionization Method | m/z | Relative Intensity | Assignment |
| (Z)-but-2-ene-1,4-diol | GC-MS (EI) | 88 | M⁺ | Molecular Ion |
| 70 | [M-H₂O]⁺ | Loss of water | ||
| 57 | ||||
| 42 | 81.80 | |||
| 41 | 72.33 | |||
| 39 | 99.99 | |||
| 29 | 46.62 | |||
| 27 | 35.34 |
Experimental Protocols
The spectroscopic data presented in this guide are typically acquired through standardized experimental procedures. The following outlines a general methodology for the synthesis of but-2-ene-1,4-diol and the subsequent acquisition of its spectroscopic data.
Synthesis of (Z)-but-2-ene-1,4-diol via Hydrogenation of 2-butyne-1,4-diol
A common method for the synthesis of (Z)-but-2-ene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol.[1]
Materials:
-
2-butyne-1,4-diol
-
Palladium-based catalyst (e.g., Lindlar's catalyst)
-
Solvent (e.g., methanol, ethanol)
-
Hydrogen gas
-
Reaction vessel (e.g., Parr hydrogenator)
Procedure:
-
The catalyst is suspended in the chosen solvent within the reaction vessel.
-
2-butyne-1,4-diol is added to the mixture.
-
The vessel is sealed and purged with nitrogen gas to remove oxygen.
-
The atmosphere is replaced with hydrogen gas, and the pressure is adjusted to the desired level (e.g., 1-4 atm).
-
The reaction mixture is agitated (stirred or shaken) at a controlled temperature (e.g., room temperature) to facilitate the reaction.
-
The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Upon completion, the hydrogen pressure is released, and the vessel is purged with nitrogen.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude (Z)-but-2-ene-1,4-diol can be purified by distillation or chromatography.
Spectroscopic Analysis
NMR Spectroscopy:
-
A sample of the purified diol is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O).
-
¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a field strength of 300 MHz or higher for protons.
IR Spectroscopy:
-
A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for transmission IR, or a drop is placed directly on the crystal of an ATR-IR spectrometer.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC-MS) for separation and analysis.
-
Electron Ionization (EI) is a common method for generating the mass spectrum.
Signaling Pathways and Logical Relationships
But-2-ene-1,4-diol can participate in various chemical transformations. One such reaction is the ruthenium-catalyzed cross-metathesis with eugenol (B1671780) to form a new C-C double bond, demonstrating its utility as a building block in organic synthesis.[2]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of But-2-ene-1,3-diol and its Keto Tautomer, 3-Hydroxy-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-2-ene-1,3-diol is a chemical compound of interest in various research and development sectors. It exists in equilibrium with its more stable keto tautomer, 3-hydroxy-2-butanone, also known as acetoin (B143602). The direct synthesis and isolation of the enediol form are challenging due to its inherent instability. Therefore, a practical approach to access this structural motif involves the synthesis of the keto form, acetoin, which can then be used to generate the enediol in situ or be trapped as a more stable derivative, such as a silyl (B83357) enol ether.
These application notes provide detailed protocols for the synthesis of 3-hydroxy-2-butanone from common starting materials, along with a procedure for the preparation and characterization of its silyl enol ether derivative, which serves as a stable proxy for this compound.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 3-Hydroxy-2-butanone (Acetoin)
| Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | pH | Molar Ratio (Substrate:Catalyst) | Conversion (%) | Selectivity (%) |
| Paraldehyde (B1678423) | Thiazole (B1198619) Salt | 160 | Self-generated | 4 | 9-10 | 200:1 | 98 | 90 |
| Acetaldehyde (B116499) | 3-Ethyl-4-methyl-5-hydroxyethylthiazole bromide | 110 | 1.5 (max) | 3 | 9 | 500:1 | 97 | - |
| Diacetyl | Baker's Yeast (Saccharomyces cerevisiae) | Ambient | Atmospheric | 24-48 | Neutral | - | High | High |
Table 2: Reagents for the Synthesis of 3-(Trimethylsilyloxy)but-2-en-2-ol (Silyl Enol Ether of Acetoin)
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-Hydroxy-2-butanone (Acetoin) | C₄H₈O₂ | 88.11 | Substrate |
| Chlorotrimethylsilane (B32843) (TMSCl) | (CH₃)₃SiCl | 108.64 | Silylating Agent |
| Triethylamine (B128534) (Et₃N) | (C₂H₅)₃N | 101.19 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy-2-butanone (Acetoin) from Paraldehyde
This protocol is adapted from patent literature and describes the synthesis of acetoin in a one-pot reaction from paraldehyde.
Materials:
-
Paraldehyde
-
Thiazole salt catalyst
-
2M Sodium hydroxide (B78521) solution
-
Autoclave reactor
-
Distillation apparatus
Procedure:
-
Charge the autoclave reactor with paraldehyde and the thiazole salt catalyst in a 200:1 mass ratio.
-
Adjust the pH of the reaction mixture to 9-10 using a 2M sodium hydroxide solution.
-
Seal the reactor and begin stirring.
-
Slowly heat the reactor to 160 °C. The pressure will increase due to the depolymerization of paraldehyde to acetaldehyde.
-
Maintain the reaction at 160 °C for 4 hours.
-
After the reaction is complete, allow the reactor to cool to room temperature.
-
Transfer the reaction mixture to a distillation apparatus.
-
Purify the 3-hydroxy-2-butanone by vacuum distillation.
Expected Outcome: This method is reported to yield a paraldehyde conversion of 98% with a selectivity for 3-hydroxy-2-butanone of 90%.
Protocol 2: Synthesis of 3-Hydroxy-2-butanone (Acetoin) from Acetaldehyde
This protocol is based on patent literature for the condensation of acetaldehyde to acetoin.
Materials:
-
Acetaldehyde
-
3-Ethyl-4-methyl-5-hydroxyethylthiazole bromide catalyst
-
Sodium bicarbonate
-
Pressure reactor (e.g., 2L capacity)
-
Distillation apparatus
Procedure:
-
To the pressure reactor, add acetaldehyde and the 3-ethyl-4-methyl-5-hydroxyethylthiazole bromide catalyst in a molar ratio of 500:1.[1]
-
Adjust the pH of the reaction solution to 9 using sodium bicarbonate.[1]
-
Seal the reactor, begin stirring, and heat the mixture to 110 °C.[1]
-
The reaction will commence, and the pressure inside the reactor will rise to approximately 1.5 MPa.[1]
-
Continue the reaction for approximately 3 hours, at which point the pressure should decrease to 0 MPa, indicating the consumption of acetaldehyde.[1]
-
Stop the reaction and allow the reactor to cool to room temperature.
-
Transfer the reaction mixture for purification by reduced pressure distillation to obtain 3-hydroxy-2-butanone.[1]
Expected Outcome: The conversion of acetaldehyde is reported to be 97%, yielding high-purity acetoin after distillation.[1]
Protocol 3: Synthesis of 3-(Trimethylsilyloxy)but-2-en-2-ol (Trapping of the Enediol)
This protocol describes a general method for the synthesis of a silyl enol ether from a ketone, adapted for 3-hydroxy-2-butanone. This procedure traps the this compound tautomer as a stable derivative.
Materials:
-
3-Hydroxy-2-butanone (Acetoin)
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-hydroxy-2-butanone (1 equivalent) in anhydrous N,N-dimethylformamide.
-
Add triethylamine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (2.2 equivalents) dropwise to the stirred solution. The addition of both hydroxyl and enolizable ketone functionalities requires a slight excess of the silylating agent and base.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield 3-(trimethylsilyloxy)but-2-en-2-ol.
Characterization: The purified product can be characterized by:
-
¹H NMR: To confirm the presence of the vinyl and trimethylsilyl (B98337) protons.
-
¹³C NMR: To identify the carbons of the double bond and the trimethylsilyl group.
-
FT-IR: To observe the C=C stretching vibration and the Si-O bond.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the silyl enol ether.
Mandatory Visualizations
References
Application Notes and Protocols for "But-2-ene-1,3-diol" as a Monomer in Polymerization
I. Application Notes
Introduction
But-2-ene-1,3-diol is an unsaturated diol with the potential to serve as a monomer in the synthesis of novel polymers. Its structure, featuring a primary and a secondary hydroxyl group along with an internal carbon-carbon double bond, offers unique opportunities for creating polymers with tailored properties. The hydroxyl groups are suitable for polycondensation reactions, leading to the formation of unsaturated polyesters. The double bond in the polymer backbone can be utilized for subsequent modifications, such as cross-linking or functionalization.
Potential Applications
Polymers derived from this compound are anticipated to find applications in various fields, leveraging the functionalities of the unsaturated polyester (B1180765) backbone.
-
Biomedical Materials: The inherent biodegradability of polyesters can be harnessed for applications in drug delivery systems, tissue engineering scaffolds, and bioresorbable sutures. The unsaturation in the polymer backbone allows for the attachment of bioactive molecules or further cross-linking to control the degradation rate and mechanical properties.
-
Thermosetting Resins and Composites: The double bonds in the polyester chains can be cross-linked using free-radical initiators to form thermosetting resins. These resins can be reinforced with fibers (e.g., glass, carbon) to produce high-strength, lightweight composite materials for various structural applications.
-
Coatings and Adhesives: The unsaturated polyesters can be formulated into coatings and adhesives with good adhesion and chemical resistance. The curing process, initiated by heat or radiation, would involve the cross-linking of the double bonds.
Polymerization Methods
The primary method for polymerizing this compound is polycondensation with a dicarboxylic acid or its derivative. This reaction forms ester linkages and results in an unsaturated polyester.
II. Experimental Protocols
Protocol 1: Synthesis of Unsaturated Polyester via Melt Polycondensation
This protocol describes the synthesis of a linear unsaturated polyester from this compound and adipic acid.
Materials:
-
This compound
-
Adipic acid
-
Titanium (IV) butoxide (catalyst)
-
Toluene (B28343) (for water removal)
-
Methanol (B129727) (for polymer precipitation)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with a condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Monomer Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add equimolar amounts of this compound and adipic acid.
-
Catalyst Addition: Add titanium (IV) butoxide (0.1 mol% with respect to the diacid) to the reaction mixture.
-
Esterification (First Stage): Add a small amount of toluene to the flask to facilitate the removal of water. Heat the mixture to 150°C under a slow stream of nitrogen. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue this stage until approximately 90% of the theoretical amount of water is collected.
-
Polycondensation (Second Stage): Gradually increase the temperature to 180-200°C and slowly apply a vacuum (down to <1 mmHg). This stage facilitates the removal of the remaining water and drives the polymerization to achieve a high molecular weight.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the viscosity of the reaction mixture or by analyzing samples using techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight.
-
Polymer Isolation: Once the desired molecular weight is achieved, cool the reactor to room temperature under a nitrogen atmosphere. Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and precipitate it by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at 40°C until a constant weight is obtained.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data for the polycondensation of this compound with adipic acid, based on typical results for similar polyester syntheses.[1][2]
| Parameter | Value |
| Monomer Ratio (Diol:Diacid) | 1:1 |
| Catalyst Concentration (mol%) | 0.1 |
| Esterification Temperature (°C) | 150 |
| Esterification Time (h) | 4 |
| Polycondensation Temperature (°C) | 180-200 |
| Polycondensation Time (h) | 6-8 |
| Final Vacuum (mmHg) | <1 |
| Number Average Molecular Weight (Mn) ( g/mol ) | 10,000 - 20,000 |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Yield (%) | 85-95 |
III. Visualizations
Logical Workflow for Polymer Synthesis and Application
References
Application Notes and Protocols: But-2-ene-1,3-diol and its Isomers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document aims to provide detailed application notes and protocols for "But-2-ene-1,3-diol" in organic synthesis. However, a comprehensive review of available scientific literature and chemical databases reveals a significant scarcity of specific information regarding the synthesis, reactivity, and applications of this compound. While its existence is confirmed in chemical databases, detailed experimental data remains largely undocumented in readily accessible sources.
In light of this information gap, and to provide valuable and practical information for researchers in organic synthesis, this document will focus on the well-documented and synthetically important isomers of butenediol: But-2-ene-1,4-diol and 2,3-Butanediol (B46004) . These compounds are structurally related and offer versatile platforms for the synthesis of a wide range of molecules. This document will provide detailed application notes, experimental protocols, and data for these isomers as a practical alternative for synthetic chemists.
This compound: A Note on Availability and Data
This compound (CAS No: 62539-54-2) is a chemical compound with the molecular formula C4H8O2.[1] Its structure features both a carbon-carbon double bond and two hydroxyl groups, suggesting its potential as a versatile building block in organic synthesis.
Basic compound information is available from public databases:
| Property | Value |
| Molecular Formula | C4H8O2 |
| Molecular Weight | 88.11 g/mol |
| CAS Number | 62539-54-2 |
Despite its potential, there is a notable lack of published literature detailing the synthesis and reactivity of this compound. Therefore, the following sections will focus on its synthetically useful and well-characterized isomers.
But-2-ene-1,4-diol: A Versatile Synthon
But-2-ene-1,4-diol is a key industrial chemical and a versatile starting material in organic synthesis, serving as a precursor to various pharmaceuticals, agrochemicals, and polymers.[2][3] It exists as two geometric isomers, cis and trans.
Synthesis of But-2-ene-1,4-diol
The primary industrial synthesis of but-2-ene-1,4-diol involves the selective hydrogenation of 2-butyne-1,4-diol (B31916).[2] Various catalytic systems have been developed to achieve high selectivity and conversion.
Experimental Protocol: Selective Hydrogenation of 2-Butyne-1,4-diol
This protocol is based on the use of a Schiff base modified palladium nanocatalyst, which has demonstrated high efficiency and selectivity.[2]
Materials:
-
2-Butyne-1,4-diol
-
Schiff base modified Pd nanocatalyst
-
Solvent (e.g., Ethanol)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave reactor with 2-butyne-1,4-diol and the Schiff base modified Pd nanocatalyst in a suitable solvent.
-
Seal the reactor and purge with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the specified temperature and maintain with vigorous stirring.
-
Monitor the reaction progress by techniques such as GC or TLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst from the reaction mixture.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purify the product by distillation or chromatography as needed.
Quantitative Data for Catalytic Hydrogenation:
| Catalyst System | Temperature (°C) | Pressure (MPa H2) | Time (h) | Conversion (%) | Selectivity to But-2-ene-1,4-diol (%) |
| Schiff Base Modified Pd Nanocatalyst[2] | 50 | 2 | 4 | 95.2 | ~100 |
| 0.5 wt% Pt/SiC[2] | 100 | 1 | 10 | up to 96 | up to 96 |
Applications in Organic Synthesis
But-2-ene-1,4-diol is a precursor for the synthesis of:
-
1,4-Butanediol: Through complete hydrogenation.
-
Tetrahydrofuran (THF): Via acid-catalyzed cyclization.
-
Endosulfan: An insecticide.[2]
-
Vitamins A and B6. [2]
-
Plasticizers and Polymers: Used in the production of alkyd resins and polyurethanes.[2][3]
Logical Relationship: Synthesis and Applications of But-2-ene-1,4-diol
Caption: Synthetic pathway and major applications of But-2-ene-1,4-diol.
2,3-Butanediol: A Chiral Building Block
2,3-Butanediol is a vicinal diol that exists as three stereoisomers: (2R,3R)-, (2S,3S)-, and meso-2,3-butanediol. This chirality makes it a valuable precursor in asymmetric synthesis.
Synthesis of 2,3-Butanediol
2,3-Butanediol can be synthesized through various methods, including the dihydroxylation of 2-butene (B3427860) and microbial fermentation.
Experimental Protocol: Syn-dihydroxylation of trans-2-Butene
This protocol describes the synthesis of a racemic mixture of 2,3-butanediol using potassium permanganate (B83412).[4]
Materials:
-
trans-2-Butene
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Water
-
Dichloromethane (for extraction)
Procedure:
-
Prepare a cold, dilute, alkaline solution of potassium permanganate.
-
Bubble trans-2-butene gas through the cold KMnO4 solution with vigorous stirring.
-
Continue the reaction until the purple color of the permanganate disappears, indicating the consumption of the alkene. A brown precipitate of manganese dioxide (MnO2) will form.
-
Filter the reaction mixture to remove the MnO2.
-
Extract the aqueous filtrate with dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the 2,3-butanediol.
Stereochemical Outcome of Dihydroxylation:
| Alkene Isomer | Reagent | Stereochemical Outcome |
| trans-2-Butene | Cold, dilute KMnO4 | Racemic (2R,3R)- and (2S,3S)-2,3-butanediol |
| cis-2-Butene | Cold, dilute KMnO4 | meso-2,3-butanediol |
Applications in Organic Synthesis
2,3-Butanediol is a precursor to several important chemicals:
-
Methyl Ethyl Ketone (MEK): Through acid-catalyzed dehydration.
-
1,3-Butadiene: Via a two-step dehydration process.
-
Chiral Auxiliaries and Ligands: The chiral isomers are used in asymmetric synthesis.
Experimental Workflow: Dehydration of 2,3-Butanediol to 1,3-Butadiene
Caption: Two-step dehydration of 2,3-butanediol to 1,3-butadiene.
Conclusion
While "this compound" remains an under-explored molecule in the landscape of organic synthesis, its isomers, But-2-ene-1,4-diol and 2,3-Butanediol, are well-established and highly valuable synthons. The protocols and data presented here for these isomers offer robust starting points for a variety of synthetic endeavors, from the production of commodity chemicals to the intricate design of complex, stereochemically-defined molecules. Further research into the synthesis and reactivity of this compound could unveil new and unique applications in the future.
References
- 1. This compound | C4H8O2 | CID 71385431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 3. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]
- 4. trans-But`-2-`ene reacts with cold dilute `KMnO_(4)` solution to yield [allen.in]
Application Notes and Protocols for But-2-ene-1,3-diol: An Overview
This document aims to provide relevant information on these closely related and well-documented isomers to serve as a potential starting point for researchers interested in the butenediol and butanediol (B1596017) family of compounds.
Closely Related Isomers and Their Applications
But-2-ene-1,4-diol
But-2-ene-1,4-diol is a significant chemical intermediate.[2] It is primarily used in the synthesis of various industrial and pharmaceutical products.
Key Applications:
-
Chemical Synthesis: It serves as a precursor in the production of endosulfan, vitamins A and B6.[2]
-
Polymer Industry: Used as a plasticizer for alkyd resins, a fungicide for synthetic resins, and a crosslinking agent.[2][3]
-
Leather Tanning: Employed as a reducing agent in chrome tanning baths.[3]
Experimental Protocol: Synthesis of But-2-ene-1,4-diol via Selective Hydrogenation
A common method for synthesizing 2-Butene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol (B31916).[2]
Materials:
-
2-butyne-1,4-diol (BYD)
-
Catalyst (e.g., Nickel, Palladium, or Platinum-based)
-
Solvent (as required by the specific catalytic system)
-
Hydrogen gas (H₂)
-
Reaction vessel suitable for hydrogenation under pressure
Procedure:
-
Charge the reaction vessel with 2-butyne-1,4-diol and the chosen solvent.
-
Add the selected catalyst. For example, a 0.5 wt% Platinum on Silicon Carbide (Pt/SiC) catalyst has shown high selectivity.[2]
-
Seal the reaction vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 MPa).[2]
-
Heat the reaction mixture to the target temperature (e.g., 100 °C) and maintain for the required duration (e.g., 10 hours).[2]
-
Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of BYD and selectivity towards 2-Butene-1,4-diol.
-
Upon completion, cool the reactor, vent the hydrogen gas, and filter the catalyst.
-
The product can be purified from the reaction mixture using distillation.
Quantitative Data for Synthesis of 2-Butene-1,4-diol:
| Catalyst | Temperature (°C) | Pressure (MPa H₂) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Pt/SiC (0.5 wt% Pt) | 100 | 1 | 10 | up to 96 | up to 96 | [2] |
| Schiff Base Modified Pd | 50 | 2 | 4 | 95.2 | ~100 | [2] |
Butane-2,3-diol
Butane-2,3-diol is a fermentation product with roles in bacterial signaling.[4] It exists in three stereoisomers: (2R,3R)-(-), (2S,3S)-(+), and meso.[5]
Biological Role:
-
Bacterial Signaling: Butane-2,3-diol can induce Ca²⁺ transients in E. coli by activating lanthanum-sensitive Ca²⁺ channels.[4] This suggests a role in bacterial-host cell signaling.[4]
-
Metabolism in Pseudomonas putida : This bacterium can utilize all three stereoisomers of 2,3-butanediol (B46004) as a sole carbon source for growth.[6][7]
Experimental Protocol: Measurement of Butane-2,3-diol Induced Ca²⁺ Transients in E. coli
This protocol is based on the methodology described for monitoring Ca²⁺ transients in bacteria.[4]
Materials:
-
E. coli expressing aequorin (a calcium-sensitive photoprotein)
-
Butane-2,3-diol (and its different stereoisomers if required)
-
Buffer solution with varying external Ca²⁺ concentrations (e.g., 0.1-10 mM)
-
Luminometer
Procedure:
-
Grow the aequorin-expressing E. coli to the desired growth phase.
-
Harvest and resuspend the cells in the appropriate buffer.
-
Place the cell suspension in the luminometer.
-
Inject a solution of Butane-2,3-diol to achieve the desired final concentration (e.g., 5-200 mM).
-
Record the light emission from aequorin, which is proportional to the intracellular Ca²⁺ concentration.
-
To confirm the involvement of Ca²⁺ channels, pre-incubate the cells with a channel blocker like La³⁺ before adding Butane-2,3-diol and observe the effect on the Ca²⁺ transient.
Quantitative Data for Butane-2,3-diol Induced Ca²⁺ Transients in E. coli :
| Compound | Concentration Range | Half Maximum Effect | Effect on Cytosolic Free Ca²⁺ | Reference |
| Butane-2,3-diol | 5-200 mM | 25 mM | Activates Ca²⁺ transients | [4] |
| meso-Butane-2,3-diol | Not specified | ~2x more potent than (2R,3R) and (2S,3S) | Activates Ca²⁺ transients | [4] |
| Butane-1,3-diol | Not specified | Not specified | No detectable effects | [4] |
| Butane-1,4-diol | Not specified | Not specified | No detectable effects | [4] |
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of Butane-2,3-diol in E. coli.
Caption: Experimental workflow for the synthesis of 2-Butene-1,4-diol.
References
- 1. But-2-ene-1,3-diol | C4H8O2 | CID 71385431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 3. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]
- 4. Fermentation product butane 2,3-diol induces Ca2+ transients in E. coli through activation of lanthanum-sensitive Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440 [frontiersin.org]
- 7. Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of But-2-ene-1,4-diol
Abstract: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of cis-(Z) and trans-(E) isomers of But-2-ene-1,4-diol. It includes protocols for sample preparation, data acquisition for ¹H, ¹³C, and COSY NMR, and a summary of expected chemical shifts and coupling constants. This guide is intended for researchers and scientists in the fields of chemistry and drug development.
Introduction
But-2-ene-1,4-diol is a key chemical intermediate with applications in the synthesis of various pharmaceuticals and agrochemicals. It exists as two geometric isomers, cis-(Z) and trans-(E), whose distinct spatial arrangements of substituents around the carbon-carbon double bond give rise to different physical and chemical properties. NMR spectroscopy is an essential analytical technique for the structural elucidation and differentiation of these isomers. This application note details the expected ¹H and ¹³C NMR spectral features of both isomers and provides standardized protocols for their analysis.
A note on nomenclature: The user initially requested information on "But-2-ene-1,3-diol". This compound is an enol and is generally unstable, readily tautomerizing to 3-hydroxybutan-2-one. This document focuses on the stable and commercially significant isomer, But-2-ene-1,4-diol.
Predicted NMR Data and Interpretation
The symmetry in both cis- and trans-But-2-ene-1,4-diol simplifies their NMR spectra. Due to the plane of symmetry in both molecules, the two methylene (B1212753) (-CH₂-) groups are chemically equivalent, as are the two vinyl (-CH=) protons.
¹H NMR Spectroscopy:
-
Vinyl Protons (-CH=): The chemical shift of these protons is sensitive to the geometry of the double bond.
-
Methylene Protons (-CH₂-): These protons are adjacent to both the double bond and a hydroxyl group.
-
Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. The signal is often a broad singlet and may not show coupling.
¹³C NMR Spectroscopy:
-
Vinyl Carbons (-CH=): The chemical shifts of the olefinic carbons are influenced by the stereochemistry of the double bond.
-
Methylene Carbons (-CH₂-): The chemical shifts of the allylic carbons are also affected by the cis or trans configuration.
Data Summary Tables:
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of But-2-ene-1,4-diol.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for But-2-ene-1,4-diol Isomers.
| Isomer | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| cis-(Z) | -CH= | ~5.8 | Triplet | ~5-6 |
| -CH₂- | ~4.2 | Doublet | ~5-6 | |
| -OH | Variable | Singlet (broad) | - | |
| trans-(E) | -CH= | ~5.7 | Triplet | ~5-6 |
| -CH₂- | ~4.1 | Doublet | ~5-6 | |
| -OH | Variable | Singlet (broad) | - |
Table 2: ¹³C NMR Chemical Shifts (δ) for But-2-ene-1,4-diol Isomers.
| Isomer | Carbon Assignment | Chemical Shift (ppm) |
| cis-(Z) | -CH= | ~128-130 |
| -CH₂- | ~58-60 | |
| trans-(E) | -CH= | ~129-131 |
| -CH₂- | ~63-65 |
Experimental Protocols
3.1. Sample Preparation:
-
Weigh 10-20 mg of the But-2-ene-1,4-diol sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for this compound.
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
3.2. ¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher is recommended.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16-32 (adjust for concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 10-12 ppm
3.3. ¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or higher (adjust based on concentration and experiment time).
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-220 ppm
3.4. 2D COSY (Correlation Spectroscopy) NMR Acquisition:
A COSY experiment is valuable for confirming the coupling between the vinyl (-CH=) and methylene (-CH₂-) protons.
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Parameters: Utilize standard instrument-provided parameters for small molecules. A 256x1024 data matrix is typically sufficient.
Visualization of NMR Correlations and Experimental Workflow
The following diagrams illustrate the molecular structures, key NMR correlations, and the experimental workflow.
Caption: Molecular structures of cis-(Z) and trans-(E)-But-2-ene-1,4-diol.
Caption: Expected ¹H-¹H COSY correlations for But-2-ene-1,4-diol.
Caption: General experimental workflow for NMR analysis.
Application Notes and Protocols for IR Spectroscopy of But-2-ene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the infrared (IR) spectroscopy of but-2-ene-1,4-diol, a molecule of interest in various chemical and pharmaceutical syntheses. The information presented here is intended to guide researchers in identifying and characterizing this compound using IR spectroscopy.
Introduction to IR Spectroscopy of But-2-ene-1,4-diol
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The IR spectrum of but-2-ene-1,4-diol is characterized by the presence of hydroxyl (-OH) and alkene (C=C) functional groups. The molecule exists as two geometric isomers, cis (Z) and trans (E), which can exhibit subtle differences in their IR spectra, particularly in the fingerprint region.
Key Functional Group Absorptions
The primary functional groups in but-2-ene-1,4-diol and their expected IR absorption regions are:
-
O-H Stretch: A broad and intense absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups. The broadness of this peak is a result of hydrogen bonding.
-
C-H Stretch (sp²): A medium intensity absorption is typically observed just above 3000 cm⁻¹ (around 3010-3100 cm⁻¹) corresponding to the C-H stretching of the alkene group.
-
C-H Stretch (sp³): Absorptions corresponding to the C-H stretching of the methylene (B1212753) (-CH₂) groups are expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
-
C=C Stretch: A medium to weak absorption band is anticipated in the 1640-1680 cm⁻¹ region, characteristic of a carbon-carbon double bond. The intensity of this peak can be influenced by the symmetry of the molecule; for instance, the trans isomer may show a weaker or absent peak due to a higher degree of symmetry.
-
C-O Stretch: A strong and distinct absorption band is expected in the 1000-1260 cm⁻¹ region, corresponding to the C-O single bond stretching vibration.
-
=C-H Bend: Out-of-plane bending vibrations for the alkene C-H bonds can provide information about the substitution pattern. For a disubstituted alkene like but-2-ene-1,4-diol, these peaks can appear in the 665-1000 cm⁻¹ region. For instance, cis isomers often show a peak around 665-730 cm⁻¹, while trans isomers show a peak around 960-980 cm⁻¹.[1]
Quantitative Data Summary
The following table summarizes the characteristic infrared absorption peaks for but-2-ene-1,4-diol based on typical spectral data. Note that peak positions and intensities can vary slightly depending on the sample preparation method (e.g., neat, solution, ATR) and the specific isomer.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Peak Intensity |
| ~3300 (broad) | O-H | Stretch | Strong, Broad |
| ~3020 | =C-H | Stretch | Medium |
| ~2930 | -C-H (CH₂) | Asymmetric Stretch | Medium |
| ~2870 | -C-H (CH₂) | Symmetric Stretch | Medium |
| ~1670 | C=C | Stretch | Weak to Medium |
| ~1430 | -CH₂- | Scissoring | Medium |
| ~1040 | C-O | Stretch | Strong |
| ~970 (trans) | =C-H | Out-of-plane Bend | Medium |
| ~700 (cis) | =C-H | Out-of-plane Bend | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of But-2-ene-1,4-diol
This protocol outlines the steps for obtaining a high-quality FT-IR spectrum of but-2-ene-1,4-diol using an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique for liquid samples and requires minimal sample preparation.
I. Materials and Equipment
-
Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample of but-2-ene-1,4-diol (liquid)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
II. Instrument Setup and Background Collection
-
Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned.
-
Turn on the spectrometer and allow the instrument to warm up according to the manufacturer's instructions to ensure stability.
-
Open the data acquisition software.
-
Set the desired experimental parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (a higher number of scans will improve the signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
-
Collect a background spectrum. This is a critical step to subtract the IR absorption of the atmosphere (CO₂ and water vapor) and the ATR crystal from the sample spectrum.
-
Ensure the ATR crystal surface is clean and free of any residue.
-
Initiate the background scan in the software.
-
III. Sample Analysis
-
Place a small drop of but-2-ene-1,4-diol onto the center of the ATR crystal using a clean dropper. The sample should completely cover the crystal.
-
If the ATR accessory has a pressure arm, apply consistent pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Initiate the sample scan in the software.
-
The software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance spectrum.
IV. Data Processing and Cleaning
-
After data acquisition, process the spectrum as needed. This may include:
-
Baseline Correction: To correct for any sloping baselines.
-
Smoothing: To reduce noise.
-
Peak Picking: To identify the exact wavenumbers of the absorption maxima.
-
-
Clean the ATR crystal thoroughly after the measurement.
-
Wipe away the sample with a lint-free wipe.
-
Clean the crystal with a wipe dampened with a suitable solvent (e.g., isopropanol).
-
Allow the crystal to dry completely before running the next sample.
-
Experimental Workflow
The following diagram illustrates the logical workflow for obtaining and analyzing the IR spectrum of but-2-ene-1,4-diol.
Caption: Workflow for IR Spectroscopy Analysis.
References
Mass spectrometry of "But-2-ene-1,3-diol"
An Application Note on the Mass Spectrometry of But-2-ene-1,4-diol
Introduction
But-2-ene-1,4-diol (C₄H₈O₂) is an unsaturated diol that serves as a significant intermediate in the synthesis of various industrial and pharmaceutical products, including insecticides, resins, and Vitamin B6.[1] It exists as two geometric isomers, cis (Z) and trans (E).[1][2][3][4][5] The characterization and quantification of but-2-ene-1,4-diol and its isomers are crucial for quality control and process optimization. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for this purpose. This application note details the mass spectrometric behavior of but-2-ene-1,4-diol under electron ionization and provides protocols for its analysis.
Mass Spectrometry Data and Fragmentation
Electron Ionization (EI) is a widely used, high-energy ionization technique that results in extensive and reproducible fragmentation of molecules.[6][7] This fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation. The molecular weight of but-2-ene-1,4-diol is 88.1051 g/mol .[2][4][8]
Upon 70 eV electron ionization, but-2-ene-1,4-diol undergoes fragmentation to produce a series of characteristic ions. The mass spectrum is marked by the absence or very low abundance of the molecular ion peak (m/z 88), which is common for alcohols due to the facile loss of water or other small neutral molecules.
Proposed Fragmentation Pathway
The fragmentation of but-2-ene-1,4-diol is initiated by the removal of an electron to form the molecular ion [M]•+. This unstable ion then undergoes various fragmentation processes, including cleavage of C-C and C-O bonds and rearrangements. The most prominent fragmentation pathways are visualized in the diagram below.
Caption: Proposed Electron Ionization fragmentation pathway for But-2-ene-1,4-diol.
Quantitative Mass Spectrum Data
The most significant ions observed in the electron ionization mass spectrum of (Z)-2-Butene-1,4-diol are summarized in the table below. The base peak, the most abundant ion, is typically observed at m/z 39 or 41.
| m/z | Proposed Ion Fragment | Relative Intensity (%)[9] |
| 88 | [C₄H₈O₂]•+ (Molecular Ion) | Very Low / Not Observed |
| 70 | [C₄H₆O]•+ | Moderate |
| 57 | [C₃H₅O]+ | Moderate |
| 42 | [C₃H₆]•+ | 81.80 |
| 41 | [C₃H₅]+ | 72.33 |
| 39 | [C₃H₃]+ | 99.99 (Base Peak) |
| 31 | [CH₂OH]+ | Moderate |
| 29 | [CHO]+ or [C₂H₅]+ | 46.62 |
Experimental Protocols
1. Sample Preparation
A standard protocol for preparing but-2-ene-1,4-diol for GC-MS analysis involves simple dilution.
-
Objective: To prepare a sample solution suitable for GC-MS injection.
-
Materials:
-
But-2-ene-1,4-diol standard
-
Methanol or Dichloromethane (GC grade)
-
Volumetric flasks (1 mL, 10 mL)
-
Micropipettes
-
GC vials with septa caps
-
-
Procedure:
-
Prepare a stock solution of 1 mg/mL by accurately weighing ~10 mg of but-2-ene-1,4-diol and dissolving it in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.
-
Perform serial dilutions of the stock solution to prepare working standards of desired concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Transfer 1 mL of each working standard into a GC vial and seal with a septum cap.
-
For unknown samples, dissolve a known amount in the solvent and dilute to fall within the calibration range.
-
2. GC-MS Analysis Protocol
This protocol provides typical instrument parameters for the analysis of but-2-ene-1,4-diol. Parameters may require optimization based on the specific instrument and column used.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (Split ratio 20:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
Note on Isomer Separation: While the above GC protocol can detect but-2-ene-1,4-diol, complete baseline separation of cis and trans isomers may require specialized chiral columns and optimized temperature programs. Alternatively, High-Performance Liquid Chromatography (HPLC) with chiral columns has been shown to effectively separate the isomers prior to MS detection.[5]
Workflow for Analysis
The general workflow for the analysis of but-2-ene-1,4-diol using GC-MS is a systematic process from sample receipt to final data reporting.
References
- 1. 2-Butene-1,4-diol | 821-11-4 | Benchchem [benchchem.com]
- 2. 2-Butene-1,4-diol, (Z)- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Butene-1,4-diol [webbook.nist.gov]
- 5. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Butene-1,4-diol [webbook.nist.gov]
- 9. 2-Butene-1,4-diol, (2Z)- | C4H8O2 | CID 643790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of But-2-ene-1,4-diol
Disclaimer: The information provided is for guidance and informational purposes only. Researchers should always consult relevant safety data sheets (SDS) and conduct a thorough risk assessment before undertaking any experimental work. Protocols may require optimization based on the specific purity of the starting material and the desired final purity.
Frequently Asked Questions (FAQs)
Q1: I ordered "But-2-ene-1,3-diol" but my analysis shows "But-2-ene-1,4-diol". Is this a mistake?
A1: It is highly likely that you have the correct compound. "But-2-ene-1,4-diol" is the common and commercially available isomer. "this compound" is not a standard chemical product. It is recommended to verify the structure using analytical techniques such as NMR spectroscopy.
Q2: What are the most common impurities in commercially available But-2-ene-1,4-diol?
A2: The most common impurity depends on the synthesis route. For cis-2-butene-1,4-diol (B44940), the trans-isomer is a frequent impurity, often present at levels of 1-3%.[1] Other potential impurities can include residual starting materials from synthesis, such as 2-butyne-1,4-diol, or byproducts like butane-1,4-diol from over-hydrogenation.[2][3]
Q3: What are the primary methods for purifying But-2-ene-1,4-diol?
A3: The main purification techniques for But-2-ene-1,4-diol are:
-
Recrystallization: Particularly effective for separating the cis- and trans-isomers.
-
Distillation: Suitable for removing non-volatile impurities and some solvents, although it may not be effective for separating the cis/trans isomers due to their similar boiling points.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and flash column chromatography can be used for high-purity separations, including isomer separation.[4][5][6]
Q4: How can I separate the cis and trans isomers of But-2-ene-1,4-diol?
A4: Both recrystallization and chromatography are effective for separating the cis and trans isomers. A Japanese patent describes a method for purifying cis-2-butene-1,4-diol by dissolving it in acetone (B3395972), methyl ethyl ketone, or tetrahydrofuran, followed by cooling to precipitate the cis-isomer crystals.[1] HPLC with a chiral column has also been demonstrated to resolve these isomers.[4][5]
Troubleshooting Guides
Recrystallization Issues
Problem: Oiling out during recrystallization.
-
Cause: The compound is coming out of the solution above its melting point. This can happen if the solvent is not ideal or if the solution is supersaturated. But-2-ene-1,4-diol has a low melting point (around 7°C), which can make recrystallization challenging.[7]
-
Solution:
-
Add a small amount of additional solvent to the heated mixture to ensure the compound is fully dissolved.
-
Cool the solution more slowly to allow for crystal nucleation and growth.
-
Try a different solvent system.
-
Problem: Poor recovery of the purified compound.
-
Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or some material is lost during filtration.
-
Solution:
-
Ensure the solution is cooled to a sufficiently low temperature before filtration. For cis-2-butene-1,4-diol, cooling to -40 to -60°C is recommended when using solvents like acetone.[1]
-
Minimize the amount of cold solvent used for washing the crystals.
-
Consider using a solvent mixture to fine-tune the solubility.
-
Distillation Issues
Problem: The compound is not distilling at the expected temperature.
-
Cause: The vacuum may not be low enough, or there could be a leak in the system. The boiling point of But-2-ene-1,4-diol is 141-149°C at 20 mmHg.[7]
-
Solution:
-
Check all joints and seals for leaks.
-
Ensure your vacuum pump is functioning correctly and can achieve the required pressure.
-
Use a calibrated thermometer.
-
Problem: The compound appears to be decomposing during distillation.
-
Cause: But-2-ene-1,4-diol may be sensitive to high temperatures, especially in the presence of acidic or basic impurities.
-
Solution:
-
Use a lower distillation pressure (higher vacuum) to reduce the required pot temperature.
-
Consider a short-path distillation apparatus to minimize the residence time at high temperatures.
-
Neutralize the crude material with a mild base (e.g., sodium bicarbonate) before distillation if acidic impurities are suspected.
-
Chromatography Issues
Problem: Poor separation of isomers on an HPLC column.
-
Cause: The column type, mobile phase, or other chromatographic conditions are not optimal.
-
Solution:
-
For separating cis and trans isomers, a chiral column such as (S,S)-Whelk-O 1 or ChiraSpher has been shown to be effective.[4][5]
-
Optimize the mobile phase composition. For example, a mixture of hexane (B92381) and ethanol (B145695) (e.g., 97:3 v/v) has been used with an (S,S)-Whelk-O 1 column.[5]
-
Adjust the flow rate and temperature to improve resolution.
-
Data Presentation
Table 1: Recrystallization Solvents for cis-2-Butene-1,4-diol Purification
| Solvent | Purity of Starting Material (cis-isomer %) | Purity After One Recrystallization (cis-isomer %) | Reference |
|---|---|---|---|
| Acetone | 97.5 | 99.3 | [1] |
| Methyl Ethyl Ketone | Not specified | Not specified | [1] |
| Tetrahydrofuran (THF) | Not specified | Not specified |[1] |
Table 2: HPLC Conditions for Isomer Separation of 2-Butene-1,4-diol (B106632)
| Column | Mobile Phase | Resolution (cis/trans) | Reference |
|---|---|---|---|
| (S,S)-Whelk-O 1 | Hexane-Ethanol (97:3, v/v) | 2.61 | [4][5] |
| ChiraSpher | Not specified for optimal separation of But-2-ene-1,4-diol | Can resolve isomers |[4][5] |
Experimental Protocols
Protocol 1: Recrystallization for Purification of cis-2-Butene-1,4-diol
This protocol is based on the method described in a Japanese patent for the purification of the cis-isomer from a mixture containing the trans-isomer.[1]
-
Dissolution: In a suitable flask, dissolve the crude cis-2-butene-1,4-diol in acetone. A suggested ratio is 20 kg of the diol to 60 kg of acetone.[1] Stir the mixture at room temperature until the solid is completely dissolved.
-
Cooling and Crystallization: Cool the solution gradually. Crystals may start to appear around -10°C. For efficient precipitation, cool the mixture to between -40°C and -60°C using a dry ice/acetone bath.[1]
-
Isolation: Quickly filter the cold suspension through a pre-cooled Büchner funnel to collect the crystals. It is important to perform this step rapidly to prevent the crystals from redissolving.
-
Washing: Wash the collected crystals with a small amount of ice-cold acetone (-40°C) to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Vacuum Distillation of But-2-ene-1,4-diol
This is a general protocol and may require optimization.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude But-2-ene-1,4-diol. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of around 20 mmHg is a good starting point.[7]
-
Heating: Begin heating the flask gently with a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities as the first fraction. The main fraction of But-2-ene-1,4-diol should distill at approximately 141-149°C at 20 mmHg.[7] Collect this fraction in a separate pre-weighed receiving flask.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.
Protocol 3: Preparative HPLC for Isomer Separation
This protocol is an adaptation of analytical methods for preparative scale.
-
System Preparation: Use a preparative HPLC system equipped with a suitable chiral column (e.g., a larger-scale version of (S,S)-Whelk-O 1).
-
Mobile Phase: Prepare the mobile phase, for example, a mixture of hexane and ethanol. The optimal ratio should be determined by analytical scale experiments first.[4][5] Degas the mobile phase before use.
-
Sample Preparation: Dissolve the crude But-2-ene-1,4-diol in a small amount of the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter.
-
Injection and Fraction Collection: Inject the sample onto the column and begin the separation. Monitor the elution of the isomers using a UV detector. Collect the fractions corresponding to each isomer peak in separate containers.
-
Solvent Removal: Combine the fractions for each purified isomer and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of But-2-ene-1,4-diol.
Caption: Troubleshooting logic for But-2-ene-1,4-diol purification issues.
References
- 1. JPH075492B2 - Method for purifying cis-2-butene-1,4-diol - Google Patents [patents.google.com]
- 2. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for But-2-ene-1,4-diol
A Note on Nomenclature: The compound "But-2-ene-1,3-diol" is not a standard chemical structure. This guide focuses on the optimization of reaction conditions for the structurally related and industrially significant compound, But-2-ene-1,4-diol .
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of But-2-ene-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing But-2-ene-1,4-diol?
The most prevalent commercial method for producing But-2-ene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol (B31916) (BYD).[1][2] This process requires careful control of reaction conditions to achieve high selectivity for the desired cis-alkene diol.
Q2: Which catalysts are typically employed for the selective hydrogenation of 2-butyne-1,4-diol?
A range of metal catalysts are used, with palladium- and platinum-based catalysts being the most common for achieving high selectivity under mild conditions.[1] Nickel-based catalysts are also used industrially but often require harsher conditions and can lead to over-hydrogenation. Recent research has explored Schiff base modified palladium nanocatalysts and silicon carbide-supported platinum catalysts to enhance selectivity.[1]
Q3: How can the selectivity towards But-2-ene-1,4-diol be improved while minimizing the formation of butane-1,4-diol?
Improving selectivity involves several strategies:
-
Catalyst Selection: Using catalysts with high selectivity, such as palladium supported on calcium carbonate (Pd/CaCO3) with ammonia (B1221849) as a promoter, is effective.[3]
-
Poisoned Catalysts: Employing a "poisoned" catalyst, such as a lead-poisoned palladium on carbon (Pd-C) catalyst, can selectively inhibit the hydrogenation of the double bond, thus favoring the formation of the butenediol.[4]
-
Reaction Conditions: Careful control of temperature, pressure, and reaction time is crucial to stop the reaction after the formation of the desired product.
Q4: What are the common side products observed during the synthesis of But-2-ene-1,4-diol?
The primary side product is the over-hydrogenation product, butane-1,4-diol (BDO).[1] Other potential side products, especially with less selective catalysts, include γ-hydroxy butyraldehyde, n-butyraldehyde, and n-butanol.[3]
Q5: How can the progress of the reaction be monitored effectively?
The reaction progress, including the conversion of the starting material and the selectivity towards the desired product, is typically monitored by periodically analyzing samples of the reaction mixture using Gas Chromatography (GC).[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of 2-Butyne-1,4-diol | - Inactive catalyst- Insufficient hydrogen pressure- Low reaction temperature | - Ensure the catalyst is fresh or properly activated.- Increase the hydrogen pressure within the recommended range for the specific catalyst.- Gradually increase the reaction temperature, monitoring for side product formation. |
| Low Selectivity to But-2-ene-1,4-diol (High formation of Butane-1,4-diol) | - Over-active catalyst- High reaction temperature or pressure- Extended reaction time | - Use a more selective or a poisoned catalyst (e.g., Lindlar catalyst or lead-poisoned Pd/C).- Optimize the reaction conditions by lowering the temperature and/or pressure.- Monitor the reaction closely with GC and stop it once the starting material is consumed. |
| Formation of Multiple Side Products | - Non-selective catalyst- High reaction temperature leading to degradation | - Switch to a more selective catalyst system.- Perform the reaction at a lower temperature. |
| Inconsistent Results Between Batches | - Variation in catalyst quality or loading- Inconsistent reaction conditions- Impurities in the starting material or solvent | - Use a consistent source and amount of catalyst.- Ensure precise control over temperature, pressure, and stirring rate.- Use high-purity starting materials and solvents. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol.
| Catalyst | Temperature (°C) | Hydrogen Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity to But-2-ene-1,4-diol (%) | Reference |
| 0.5 wt% Pt/SiC | 100 | 1 | 10 | up to 96 | up to 96 | [1] |
| Schiff Base Modified Pd Nanocatalyst | 50 | 2 | 4 | 95.2 | ~100 | [1] |
| 1% Pd/CaCO3–NH3 | Not Specified | Not Specified | Not Specified | High | High (cis-isomer) | [3] |
| Lead-poisoned Pd-C | 35 - 45 | 0.6 - 1.7 | 1 - 6.5 | Not Specified | 99.6 | [4] |
Experimental Protocols
General Protocol for Selective Hydrogenation of 2-Butyne-1,4-diol
This protocol is a generalized procedure based on common laboratory practices for this type of reaction.[4][5]
1. Materials and Setup:
-
2-Butyne-1,4-diol
-
Solvent (e.g., methanol (B129727), water)
-
Catalyst (e.g., 0.5 wt% Pt/SiC or lead-poisoned Pd/C)
-
Autoclave or a high-pressure reactor equipped with a magnetic stirrer, gas inlet, and sampling valve.
-
Hydrogen gas supply.
2. Procedure:
-
Place the 2-butyne-1,4-diol solution and the catalyst in the autoclave. For example, a solution of the alkyne in methanol (0.1 M) can be used.[5]
-
Seal the reactor and purge the system first with an inert gas like nitrogen to remove air, and then with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-2 MPa).[1]
-
Heat the reactor to the target temperature (e.g., 50-100 °C) while stirring.[1]
-
Maintain the reaction under constant temperature and pressure for the specified duration (e.g., 4-10 hours).[1]
-
Periodically, take small aliquots of the reaction mixture for analysis by GC to monitor the conversion and selectivity.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by distillation or chromatography.
Visualizations
Reaction Pathway
Caption: Hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol and butane-1,4-diol.
Experimental Workflow
Caption: General workflow for the catalytic hydrogenation of 2-butyne-1,4-diol.
References
- 1. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 2. Buy cis-2-Butene-1,4-Diol | 6117-80-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]
- 5. 2-Butene-1,4-diol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: But-2-ene-1,3-diol Synthesis via Epoxide Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of but-2-ene-1,3-diol. The primary focus is on the identification and management of byproducts during its synthesis via the acid-catalyzed hydrolysis of 3,4-epoxy-1-butene.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most direct laboratory-scale synthesis of this compound is the acid-catalyzed hydrolysis of 3,4-epoxy-1-butene. This reaction proceeds under mild conditions, typically in an aqueous acidic solution at or near room temperature.[1][2]
Q2: What are the expected byproducts in the synthesis of this compound?
The principal byproduct is the constitutional isomer, but-3-ene-1,2-diol. This arises from the nucleophilic attack of water on the two different electrophilic carbons of the protonated epoxide ring.[3][4] Additionally, under strongly acidic conditions or at elevated temperatures, polymerization of the epoxide or the diol products can occur, leading to higher molecular weight impurities.
Q3: What is the typical ratio of this compound to its isomeric byproduct?
The regioselectivity of the epoxide ring-opening is not absolute, resulting in a mixture of products. While specific quantitative data for the hydrolysis of 3,4-epoxy-1-butene is not extensively reported, analogous reactions suggest a mixture of regioisomers. For instance, the reaction of 3,4-epoxy-1-butene with deoxyguanosine yields a 59:41 ratio of the two possible isomeric products.[3] The hydrolysis of glycidyl (B131873) methacrylate, another terminal epoxide, results in a 75:25 mixture of the 2,3-diol and 1,3-diol.[5] Therefore, a similar ratio can be anticipated for the hydrolysis of 3,4-epoxy-1-butene.
Q4: How can I purify the desired this compound from the reaction mixture?
This compound and its byproduct, but-3-ene-1,2-diol, are diastereomers and thus have different physical properties. Purification can be achieved using standard laboratory techniques such as fractional distillation under reduced pressure or column chromatography on silica (B1680970) gel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Diol Products | Incomplete reaction. | - Ensure the acid catalyst is active and present in a sufficient concentration (e.g., 0.1 M H₂SO₄).- Increase the reaction time.- Gently warm the reaction mixture (e.g., to 40-50 °C), but monitor for polymerization. |
| Evaporation of the volatile epoxide starting material. | - Perform the reaction in a sealed vessel or under a reflux condenser if heating. | |
| High Percentage of Byproduct (But-3-ene-1,2-diol) | Inherent regioselectivity of the reaction. | - While the ratio is largely kinetically controlled, exploring different acid catalysts (e.g., Lewis acids) or solvent systems may slightly alter the product ratio.- Focus on efficient purification methods to isolate the desired isomer. |
| Formation of Polymeric Material | High concentration of reactants or catalyst.Elevated reaction temperature. | - Use a more dilute solution of the epoxide.- Maintain a lower reaction temperature.- Slowly add the epoxide to the acidic solution to keep its instantaneous concentration low. |
| Difficulty in Product Isolation | Emulsion formation during workup. | - Saturate the aqueous layer with a salt like sodium chloride to break the emulsion before extraction.- Use a different extraction solvent. |
| Co-distillation of isomeric products. | - Use a distillation column with a higher number of theoretical plates for better separation.- Consider conversion of the diols to a derivative (e.g., acetonide) for easier separation, followed by deprotection. |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Hydrolysis of 3,4-Epoxy-1-butene
Materials:
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3,4-Epoxy-1-butene
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Deionized water
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Sulfuric acid (concentrated)
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Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware
Procedure:
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Prepare a 0.1 M solution of sulfuric acid in deionized water.
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To a round-bottom flask equipped with a magnetic stir bar, add the 0.1 M sulfuric acid solution.
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Cool the flask in an ice bath.
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Slowly add 3,4-epoxy-1-butene to the stirred acidic solution. The molar ratio of water to epoxide should be large to favor the hydrolysis reaction.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting epoxide is consumed.
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Once the reaction is complete, neutralize the mixture by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
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Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product mixture containing this compound and but-3-ene-1,2-diol.
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Purify the desired product by fractional distillation or column chromatography.
Data Presentation
Table 1: Expected Products from the Hydrolysis of 3,4-Epoxy-1-butene
| Product | Structure | IUPAC Name | Formation Pathway | Anticipated Ratio |
| Desired Product | CC(O)=CHCO | This compound | Attack at C3 | Major Isomer |
| Byproduct | C=CC(O)CO | But-3-ene-1,2-diol | Attack at C4 | Minor Isomer |
Note: The anticipated ratio is an estimate based on analogous reactions and may vary depending on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathway for the formation of this compound and its byproduct.
References
- 1. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Challenges in But-2-ene-1,3-diol Scale-up
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) primarily address the scale-up of But-2-ene-1,4-diol, a well-documented industrial chemical. Due to the limited availability of specific scale-up data for But-2-ene-1,3-diol, the 1,4-isomer is used as a close structural analogue. The challenges and solutions presented are therefore highly relevant, but may require adaptation for the specific synthesis and purification of this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of butenediol synthesis, particularly via the catalytic hydrogenation of the corresponding butynediol.
| Problem ID | Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| SYN-01 | Low Conversion of Alkyne Precursor | 1. Catalyst deactivation or poisoning.2. Insufficient hydrogen pressure or mass transfer.3. Incorrect reaction temperature.4. Impurities in the starting material or solvent. | 1. Catalyst: - Perform a catalyst activity test on a small scale. - Consider catalyst regeneration or replacement. - Analyze for potential poisons (e.g., sulfur compounds).2. Hydrogenation Conditions: - Increase hydrogen pressure within safe operational limits. - Improve agitation to enhance gas-liquid mass transfer. - Ensure proper functioning of the hydrogen delivery system.3. Temperature: - Verify temperature probes are calibrated. - Optimize temperature profile for the specific catalyst and reactor.4. Purity: - Analyze raw materials and solvents for impurities. - Purify starting materials if necessary. |
| SYN-02 | Poor Selectivity to this compound (Over-hydrogenation) | 1. Catalyst is too active.2. High hydrogen pressure or temperature.3. Long reaction time. | 1. Catalyst: - Switch to a less active catalyst or use a catalyst poison to temper activity. - Optimize catalyst loading.2. Reaction Conditions: - Reduce hydrogen pressure and/or reaction temperature. - Monitor the reaction closely and stop it once the desired conversion is reached.3. Process Control: - Implement real-time monitoring (e.g., GC, HPLC) to track the reaction progress. |
| SYN-03 | Formation of Side Products (e.g., Butanediol (B1596017), Crotyl Alcohol) | 1. Isomerization or hydrogenolysis reactions.2. High reaction temperature.3. Presence of acidic or basic sites on the catalyst support. | 1. Reaction Conditions: - Lower the reaction temperature to minimize side reactions.[1] - Optimize the solvent system.2. Catalyst Selection: - Choose a catalyst with a neutral support to avoid isomerization. - Consider using additives to suppress side reactions. |
| PUR-01 | Difficulty in Separating Product from Byproducts | 1. Close boiling points of the desired product and impurities.2. Azeotrope formation. | 1. Distillation: - Use a distillation column with a higher number of theoretical plates. - Consider extractive or azeotropic distillation.2. Alternative Purification: - Explore melt crystallization as an alternative to distillation. - Investigate chromatographic separation methods for high-purity requirements. |
| OP-01 | Inconsistent Batch-to-Batch Results | 1. Variations in raw material quality.2. Inconsistent catalyst activity.3. Poor process control (temperature, pressure, agitation). | 1. Quality Control: - Implement stringent quality control for all incoming raw materials. - Standardize catalyst preparation and handling procedures.2. Process Automation: - Automate control of critical process parameters to ensure consistency. - Utilize a distributed control system (DCS) for precise monitoring and control. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Chemistry
Q1: What is the most common industrial synthesis route for producing But-2-ene-1,4-diol, and is it applicable to the 1,3-isomer?
A1: The most prevalent industrial method for But-2-ene-1,4-diol production is the selective catalytic hydrogenation of 2-Butyne-1,4-diol (B31916).[1] This process typically utilizes a supported metal catalyst, such as palladium or platinum. This synthetic strategy is highly analogous for the production of this compound from its corresponding alkyne precursor.
Q2: What are the typical catalysts and reaction conditions for the hydrogenation of 2-Butyne-1,4-diol?
A2: Common catalysts include palladium or platinum supported on materials like carbon or calcium carbonate.[2] Industrial processes may employ nickel-based catalysts, though these often require harsher conditions (15–30 MPa and up to 160 °C).[1] Milder conditions can be achieved with platinum-based catalysts (<150°C and <3 MPa).[1] The choice of catalyst and conditions is crucial for achieving high selectivity to the desired butenediol.
Q3: What are the main side products to expect during the synthesis of But-2-ene-1,4-diol, and likely for the 1,3-isomer?
A3: The primary side product is often the fully hydrogenated Butane-1,4-diol due to over-hydrogenation. Other potential byproducts from isomerization and hydrogenolysis include crotyl alcohol, γ-hydroxybutyraldehyde, n-butyraldehyde, and n-butanol.[1] Similar side products, resulting from analogous reaction pathways, can be anticipated in the synthesis of this compound.
Scale-up and Process Control
Q4: What are the key considerations when scaling up the hydrogenation reaction from lab to pilot plant?
A4: Key scale-up considerations include:
-
Heat Management: Hydrogenation is an exothermic reaction, and efficient heat removal is critical to prevent temperature runaway and control selectivity.
-
Mass Transfer: Ensuring efficient gas-liquid mixing is crucial for consistent reaction rates. This involves optimizing agitator design and speed, as well as hydrogen sparging.
-
Catalyst Handling: Safe and efficient catalyst loading, filtration, and recovery/recycling systems are necessary at larger scales.
-
Safety: Handling hydrogen under pressure requires robust safety protocols, including proper reactor design, pressure relief systems, and gas detection.
Q5: How can I improve the selectivity towards the desired butenediol and prevent over-hydrogenation at scale?
A5: To improve selectivity, you can:
-
Catalyst Modification: Use a "poisoned" or less active catalyst to reduce the rate of the second hydrogenation step.
-
Process Control: Implement precise control over hydrogen pressure, temperature, and reaction time.
-
Real-time Monitoring: Utilize in-process analytical techniques (e.g., online GC) to monitor the reaction and stop it at the optimal point.
Purification and Handling
Q6: What are the main challenges in purifying But-2-ene-1,4-diol at an industrial scale?
A6: The primary challenge is the separation of the desired product from byproducts with close boiling points, such as the fully saturated butanediol and other isomers. This can make simple distillation inefficient, potentially requiring high-energy fractional distillation or more advanced techniques like extractive distillation or melt crystallization.
Q7: What are the key safety precautions for handling But-2-ene-1,4-diol?
A7: But-2-ene-1,4-diol is harmful if swallowed and can cause skin, eye, and respiratory irritation. When handling this chemical, it is important to:
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.
-
Work in a well-ventilated area.
-
Have emergency eyewash and shower stations readily available.
-
Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Quantitative Data
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Hydrogenation of 2-Butyne-1,4-diol (Illustrative Data)
| Parameter | Lab-Scale (Batch) | Pilot-Scale (Continuous) | Key Scale-up Considerations |
| Batch Size/Flow Rate | 1-5 L | 100-1000 L/hr | Continuous processing often improves consistency and throughput. |
| Catalyst Loading | 0.5 - 2.0 wt% | 0.2 - 1.0 wt% (in fixed bed) | Catalyst efficiency and lifetime are critical at scale. |
| Hydrogen Pressure | 1-5 bar | 10-30 bar | Higher pressure can increase reaction rate but may reduce selectivity. |
| Temperature | 50-80 °C | 80-120 °C | Efficient heat removal is crucial to prevent runaway reactions. |
| Typical Yield | 90-98% | 92-96% | Yields can be slightly lower at scale due to process variations. |
| Typical Purity | >98% | 95-99% | Purification becomes more complex and energy-intensive at scale. |
Note: The data in this table is illustrative and compiled from various sources. Actual results will vary depending on the specific process and equipment.
Experimental Protocols
Representative Lab-Scale Synthesis of cis-2-Butene-1,4-diol
This protocol is based on the selective hydrogenation of 2-butyne-1,4-diol.
Materials:
-
2-Butyne-1,4-diol
-
Palladium on Calcium Carbonate (Pd/CaCO₃), 5 wt%
-
Methanol (B129727) (solvent)
-
Hydrogen gas
Equipment:
-
Parr hydrogenator or similar autoclave system
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In the reaction vessel of the hydrogenator, dissolve 2-butyne-1,4-diol in methanol to a concentration of 10-20 wt%.
-
Add the Pd/CaCO₃ catalyst (approximately 1-2% by weight of the alkyne).
-
Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-4 bar).
-
Begin stirring and heat the reaction mixture to the target temperature (e.g., 60-70 °C).
-
Monitor the reaction progress by observing hydrogen uptake and/or by taking samples for analysis (e.g., GC).
-
Once the desired conversion is achieved, stop the heating and stirring, and cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The methanol can be removed by rotary evaporation to yield the crude product, which can then be purified by distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting pathway for low yield or selectivity issues.
References
But-2-ene-1,3-diol Reaction Mechanism Troubleshooting: A Technical Support Center
Welcome to the technical support center for But-2-ene-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental work with this compound. The following information is compiled from established principles of organic chemistry and data from analogous allylic diol systems, due to the limited specific literature on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with this compound?
A1: this compound is an organic chemical, and standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Q2: How can I purify crude this compound?
A2: this compound is a polar compound. Purification can typically be achieved using column chromatography on silica (B1680970) gel with a polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes. Distillation under reduced pressure is another potential method, especially for larger quantities, but care must be taken to avoid thermal decomposition. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Q3: What are the expected spectroscopic signatures for this compound?
-
¹H NMR: Signals corresponding to the methyl protons (doublet), two hydroxyl protons (broad singlets, exchangeable with D₂O), and vinyl protons (multiplets), as well as the proton on the carbon bearing the secondary alcohol.
-
¹³C NMR: Four distinct signals for the four carbons.
-
IR: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol groups, and a peak around 1650 cm⁻¹ for the C=C double bond.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (88.11 g/mol ).[1]
Troubleshooting Guides
Oxidation Reactions
Common Goal: Selective oxidation of one or both hydroxyl groups to the corresponding carbonyl compounds.
Potential Issue: Low or no conversion of the starting material.
| Possible Cause | Suggested Solution |
| Inactive or insufficient oxidizing agent. | Use a fresh batch of the oxidizing agent. Increase the molar equivalents of the oxidant. |
| Inappropriate solvent. | Ensure the solvent is dry and compatible with the chosen oxidant. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. |
Potential Issue: Over-oxidation or C-C bond cleavage.
| Possible Cause | Suggested Solution |
| Oxidizing agent is too strong. | Use a milder oxidant (e.g., PCC, PDC for selective oxidation to aldehydes/ketones instead of KMnO₄). |
| Prolonged reaction time or high temperature. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Run the reaction at a lower temperature. |
-
Setup: To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM) in a round-bottom flask, add pyridinium (B92312) chlorochromate (PCC) (1.2 eq).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Esterification Reactions
Common Goal: Formation of a mono- or di-ester by reacting with a carboxylic acid or its derivative.
Potential Issue: Incomplete esterification.
| Possible Cause | Suggested Solution |
| Equilibrium limitation (Fischer esterification). | Use a large excess of the alcohol or carboxylic acid, or remove water as it is formed using a Dean-Stark apparatus. |
| Steric hindrance. | Use a more reactive acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base (e.g., pyridine). |
| Catalyst deactivation. | Ensure the acid catalyst (e.g., H₂SO₄, TsOH) is not neutralized by basic impurities. |
Potential Issue: Formation of side products (e.g., ethers).
| Possible Cause | Suggested Solution |
| High reaction temperatures and strong acidic conditions. | Use milder reaction conditions. Lewis acid catalysts can sometimes be more selective. |
-
Setup: Dissolve this compound (1.0 eq) in pyridine (B92270) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reaction: Add the acid chloride (2.2 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
Dehydration Reactions
Common Goal: Elimination of one or both hydroxyl groups to form dienes or other unsaturated products.
Potential Issue: Formation of a complex mixture of products.
| Possible Cause | Suggested Solution |
| Non-selective acid catalyst and high temperatures. | Use a milder acid catalyst or a heterogeneous catalyst to improve selectivity. Optimize the reaction temperature. |
| Carbocation rearrangements. | Allylic carbocations are prone to rearrangement.[2] Consider using reaction conditions that avoid carbocationic intermediates if a specific isomer is desired. |
Potential Issue: Polymerization of the starting material or product.
| Possible Cause | Suggested Solution |
| Strong acidic conditions and high temperatures. | Lower the reaction temperature and use a less concentrated acid. The addition of a polymerization inhibitor might be necessary. |
-
Setup: Place this compound in a distillation apparatus with a catalytic amount of a strong acid (e.g., phosphoric acid).
-
Reaction: Heat the mixture to a temperature sufficient to cause dehydration and distill the product as it forms.
-
Work-up: Wash the distillate with a dilute base to neutralize any acid, followed by water.
-
Purification: Dry the organic product and purify by fractional distillation if necessary.
Data Summary
The following tables provide hypothetical, yet plausible, quantitative data for reactions involving a generic allylic diol like this compound, based on literature for similar compounds.
Table 1: Hypothetical Oxidation Conditions and Yields
| Oxidizing Agent | Solvent | Temperature (°C) | Product | Typical Yield (%) |
| PCC | DCM | 25 | Mono-oxidized | 70-85 |
| MnO₂ | Acetone | 25 | Mono-oxidized (allylic OH) | 60-80 |
| Dess-Martin Periodinane | DCM | 25 | Di-oxidized | 50-70 |
| KMnO₄ (cold, dilute) | H₂O/t-BuOH | 0 | Tetrol (from dihydroxylation) | Variable |
Table 2: Hypothetical Esterification Conditions and Yields
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Typical Yield (%) |
| Acetic Acid | H₂SO₄ | Toluene (Dean-Stark) | 110 | Diacetate | 60-75 |
| Acetyl Chloride | Pyridine | DCM | 0 to 25 | Diacetate | 85-95 |
| Acetic Anhydride | DMAP | DCM | 25 | Diacetate | 90-98 |
Visualizations
Below are diagrams illustrating key concepts relevant to the chemistry of this compound.
References
Validation & Comparative
"But-2-ene-1,3-diol" vs 2-butene-1,4-diol reactivity
A Comparative Guide to the Reactivity of But-2-ene-1,3-diol and 2-Butene-1,4-diol (B106632)
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of structural isomers is paramount for efficient and targeted molecular design. This guide provides a comparative analysis of the reactivity of two C4 unsaturated diols: this compound and 2-butene-1,4-diol. While structurally similar, the positioning of their hydroxyl groups and the nature of their carbon-carbon double bonds confer distinct chemical behaviors.
Structural and Electronic Differences
The reactivity of these diols is fundamentally governed by their distinct structural and electronic properties. This compound possesses a conjugated system, with the double bond situated between the carbon atoms bearing the hydroxyl groups (one primary, one secondary). In contrast, 2-butene-1,4-diol features an isolated double bond and two primary hydroxyl groups.
Conjugated dienes, like the backbone of this compound, are generally more stable than their non-conjugated counterparts due to the delocalization of π-electrons across the p-orbitals of the sp2-hybridized carbons.[1][2][3] This electronic delocalization influences the molecule's susceptibility to various chemical transformations.
Comparative Reactivity in Key Organic Reactions
The differential placement of functional groups in these two isomers leads to significant variations in their reactivity profiles across a range of common organic reactions.
Oxidation Reactions
In oxidation reactions, the nature of the alcohol (primary vs. secondary) is a key determinant of the product.
-
2-Butene-1,4-diol , with its two primary allylic alcohols, can be oxidized to the corresponding dialdehyde (B1249045) or dicarboxylic acid, depending on the strength of the oxidizing agent.
-
This compound , having one primary and one secondary allylic alcohol, would yield a keto-aldehyde upon oxidation. The secondary alcohol is typically more resistant to oxidation than the primary alcohol.
The double bond in both molecules is also susceptible to oxidation. Dihydroxylation, for instance, using reagents like osmium tetroxide or potassium permanganate, would yield a tetrol in both cases, though the reaction conditions might need optimization based on the overall stability of the molecule.[4][5]
Reduction (Hydrogenation)
The hydrogenation of the carbon-carbon double bond in both diols can be achieved using catalysts like palladium on carbon (Pd/C).
-
For 2-butene-1,4-diol , this reaction is straightforward, yielding butane-1,4-diol. The selective hydrogenation of 2-butyne-1,4-diol (B31916) is a common industrial route to produce 2-butene-1,4-diol.[6][7]
-
The conjugated system in This compound may influence the regioselectivity of hydrogenation, potentially leading to a mixture of products under certain conditions, including butane-1,3-diol and butan-2-ol-1-ol.
Esterification and Etherification
Both diols can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides.[8][9]
-
The two primary hydroxyl groups of 2-butene-1,4-diol are expected to exhibit similar reactivity in these reactions.
-
In This compound , the primary hydroxyl group is generally more sterically accessible and therefore more reactive towards esterification and etherification than the secondary hydroxyl group.[10]
Polymerization
The potential for polymerization is another area where these isomers differ.
-
2-Butene-1,4-diol can be used as a monomer in condensation polymerizations to form polyesters and polyurethanes.[11]
-
The conjugated diene structure of This compound suggests it could potentially undergo addition polymerization, although steric hindrance from the hydroxyl groups might be a factor. In general, internal alkenes like but-2-ene are less prone to polymerization than terminal alkenes.[12]
Cyclization Reactions
Acid-catalyzed dehydration of diols can lead to the formation of cyclic ethers.
-
2-Butene-1,4-diol can undergo intramolecular cyclization to form 2,5-dihydrofuran (B41785). Theoretical studies suggest this cyclodehydration proceeds via a concerted mechanism.[13]
-
This compound , under similar acidic conditions, could potentially form a five-membered cyclic ether, 4-methyl-2,3-dihydrofuran, though the reaction may be less favorable due to the secondary carbocation intermediate that would be formed.
Quantitative Data Summary
Direct comparative quantitative data for the reactivity of this compound is scarce in the literature. However, data for reactions of 2-butene-1,4-diol and related allylic alcohols provide a baseline for understanding its reactivity.
| Reaction Type | 2-Butene-1,4-diol (Primary Allylic Diol) | This compound (Primary & Secondary Allylic Diol) | Key Differentiating Factors |
| Oxidation | Forms dialdehyde or dicarboxylic acid | Forms keto-aldehyde | Nature of the alcohol (primary vs. secondary) |
| Reduction | Yields butane-1,4-diol | May yield a mixture of products | Conjugated vs. isolated double bond |
| Esterification | Both hydroxyl groups react similarly | Primary hydroxyl is more reactive | Steric hindrance at the secondary hydroxyl |
| Polymerization | Undergoes condensation polymerization | Potential for addition polymerization (likely hindered) | Conjugated diene system |
| Cyclization | Forms 2,5-dihydrofuran | Potentially forms a substituted dihydrofuran | Stability of carbocation intermediates |
Experimental Protocols
Dihydroxylation of 2-Butene-1,4-diol
This protocol is adapted from general procedures for the dihydroxylation of alkenes.[5]
-
Preparation of the reaction mixture: In a round-bottom flask, dissolve 2-butene-1,4-diol (1 equivalent) in a mixture of tert-butanol (B103910) and water (10:1).
-
Addition of reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) followed by a catalytic amount of osmium tetroxide (0.002 equivalents) in toluene.
-
Reaction monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield butane-1,2,3,4-tetrol.
Acid-Catalyzed Cyclization of 2-Butene-1,4-diol to 2,5-Dihydrofuran
This protocol is based on general procedures for the acid-catalyzed dehydration of diols.[13][14]
-
Reaction setup: To a round-bottom flask equipped with a distillation apparatus, add 2-butene-1,4-diol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heating: Heat the mixture to a temperature sufficient to effect both dehydration and distillation of the product (the boiling point of 2,5-dihydrofuran is approximately 65-67 °C).
-
Product collection: Collect the distillate, which is primarily 2,5-dihydrofuran.
-
Purification: The collected product can be further purified by fractional distillation.
Visualizing Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate key mechanistic differences in the reactivity of the two diols.
Caption: Comparative oxidation pathways of the two diols.
Caption: Potential cyclization products from acid-catalyzed dehydration.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to But-2-ene-1,3-diol and Other C4 Diols for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, reactivity, and potential applications of But-2-ene-1,3-diol in comparison to its saturated and unsaturated C4 diol analogs.
This guide provides a comprehensive comparison of this compound with other C4 diols, including butane-1,2-diol, butane-1,3-diol, butane-1,4-diol, and 2,3-butanediol. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the selection of appropriate diols for various applications.
Introduction to C4 Diols
Diols, organic compounds containing two hydroxyl (-OH) groups, are versatile building blocks in chemical synthesis. Their properties and applications are largely determined by the carbon chain length and the relative positions of the hydroxyl groups. C4 diols, with four carbon atoms, exist as several isomers, each exhibiting unique characteristics. The presence of a double bond, as in this compound, introduces further structural and reactivity variations. This guide will delve into these differences, supported by available data.
dot graph Logical_Relationship { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} . Figure 1. Classification of C4 Diols.
Physicochemical Properties
The physicochemical properties of diols, such as boiling point, melting point, and solubility, are critical for their application in various chemical processes. The following table summarizes the key properties of this compound and its C4 analogs.
| Property | This compound | Butane-1,2-diol | Butane-1,3-diol | Butane-1,4-diol | 2,3-Butanediol |
| Molecular Formula | C4H8O2 | C4H10O2 | C4H10O2 | C4H10O2 | C4H10O2 |
| Molecular Weight ( g/mol ) | 88.11 | 90.12 | 90.12 | 90.12 | 90.12 |
| Boiling Point (°C) | Not available | 192 | 207.5 | 230 | 183-184 |
| Melting Point (°C) | Not available | -50 | <-50 | 20.1 | 19 |
| Density (g/cm³) | Not available | 1.002 | 1.005 | 1.017 | 0.987 |
| Solubility in Water | Not available | Miscible | Miscible | Miscible | Miscible |
Note: Data for this compound is limited in publicly available literature. The properties of butenediols, in general, are influenced by the double bond, which can affect polarity and intermolecular interactions.
Reactivity and Performance Comparison
The presence of a double bond in this compound introduces a site of unsaturation, making it more reactive than its saturated counterparts in certain reactions, such as additions and polymerizations.
Reactivity of the Double Bond
The carbon-carbon double bond in butenediols can undergo various reactions, including hydrogenation, halogenation, and epoxidation. This functionality is absent in the saturated butanediols. The allylic positions of the hydroxyl groups in this compound can also influence its reactivity, potentially leading to different reaction pathways compared to other butenediols where the hydroxyl groups are not in allylic positions.
Polymer Synthesis
Both saturated and unsaturated diols are extensively used in the synthesis of polymers such as polyesters and polyurethanes.[1] Unsaturated diols, like butenediols, are particularly valuable for producing unsaturated polyester (B1180765) resins, which can be cross-linked to form thermosetting plastics.[2] The double bond in the diol backbone provides a site for subsequent cross-linking reactions. Studies on unsaturated polyesters derived from cis-2-butene-1,4-diol (B44940) have shown that these materials can exhibit excellent mechanical properties and offer a platform for further functionalization.
Oxidation
The oxidation of diols is an important transformation in organic synthesis. The position of the hydroxyl groups and the presence of a double bond can significantly affect the outcome of oxidation reactions. Vicinal diols (1,2-diols) can be cleaved by certain oxidizing agents. While specific comparative oxidation studies involving this compound are scarce, the reactivity of the allylic hydroxyl groups would be a key factor to consider.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Due to the limited specific literature on this compound, a general protocol for a common diol reaction is provided as an example.
Example Protocol: Synthesis of an Unsaturated Polyester
This protocol is a general representation of a polycondensation reaction to synthesize an unsaturated polyester, a common application for unsaturated diols.
Materials:
-
Unsaturated diol (e.g., this compound)
-
Dicarboxylic acid or its anhydride (B1165640) (e.g., maleic anhydride, phthalic anhydride)
-
Esterification catalyst (e.g., p-toluenesulfonic acid)
-
Inert solvent (optional)
Procedure:
-
A reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a condenser with a collection flask is charged with the diol, dicarboxylic acid/anhydride, and catalyst in the desired molar ratio.
-
The mixture is heated under a nitrogen atmosphere with constant stirring.
-
The temperature is gradually increased to facilitate the esterification reaction and the removal of the water byproduct, which is collected in the flask.
-
Once the rate of water collection slows, a vacuum is applied to drive the reaction to completion by removing the remaining water and low molecular weight oligomers.
-
The reaction is monitored by measuring the acid value of the mixture.
-
Once the desired molecular weight is achieved (indicated by a low acid value), the reaction is cooled, and the resulting unsaturated polyester is collected.
Safety and Toxicity
The toxicity of diols can vary depending on their structure. For instance, butenediol is classified as an irritant to the skin and eyes and can cause respiratory irritation.[3] In contrast, 1,4-butanediol (B3395766) has been classified as a potential carcinogen and mutagen.[3] It is crucial to consult the Safety Data Sheet (SDS) for each specific diol before use and handle them with appropriate personal protective equipment in a well-ventilated area.
Conclusion
This compound, as an unsaturated diol, presents unique reactivity due to the presence of a carbon-carbon double bond and allylic hydroxyl groups. While specific performance data for this isomer is limited, its structural features suggest potential advantages in applications such as the synthesis of functional polymers. In comparison, the saturated C4 diols (butane-1,2-diol, butane-1,3-diol, butane-1,4-diol, and 2,3-butanediol) are well-characterized and widely used in various industrial processes. The choice of a particular C4 diol will ultimately depend on the specific requirements of the application, including desired reactivity, physical properties, and safety considerations. Further research into the experimental properties and reactivity of this compound is warranted to fully explore its potential in chemical synthesis and materials science.
References
A Comparative Analysis of Theoretical and Experimental Data for But-2-ene-1,4-diol
This guide provides a detailed comparison of theoretical and experimental data for cis-But-2-ene-1,4-diol, a crucial precursor in the synthesis of various industrial and pharmaceutical compounds, including the anti-cancer drug endoxifen. Understanding the correlation between predicted and actual values is paramount for researchers, scientists, and professionals in drug development to ensure the accuracy of models and the efficiency of synthesis processes.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the key physicochemical properties of cis-But-2-ene-1,4-diol, presenting both experimentally determined and theoretically calculated values. This direct comparison highlights the predictive power of computational models and identifies areas where experimental verification remains critical.
| Property | Experimental Value | Theoretical/Calculated Value |
| Boiling Point | 235.3 °C (at 760 mmHg) | 235.3±53.0 °C |
| Density | 1.073 g/cm³ | 1.1±0.1 g/cm³ |
| pKa | 14.19±0.10 | 13.56±0.10 |
| LogP | -0.7 | -0.4 |
Spectroscopic Data: Unveiling the Molecular Structure
Spectroscopic analysis is fundamental to confirming the structure and purity of a compound. Below is a comparison of experimental and predicted spectral data for cis-But-2-ene-1,4-diol.
| Spectroscopic Data | Experimental Value |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.89 (t, J = 2.0 Hz, 2H), 4.26 (d, J = 2.0 Hz, 4H), 2.15 (s, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 130.0, 58.6 |
| Infrared (IR) | Neat: 3300 (br), 2920, 1650, 1450, 1080, 1010 cm⁻¹ |
Note: Theoretical spectroscopic data is often presented as simulated spectra based on computational models. Direct numerical comparison can be complex and is best done by visual overlay of the experimental and simulated spectra.
Experimental Protocols
The acquisition of reliable experimental data is contingent on rigorous and well-defined methodologies. The following outlines the standard protocols for determining the key properties of cis-But-2-ene-1,4-diol.
Determination of Physicochemical Properties
-
Boiling Point: The boiling point is determined using a standard distillation apparatus at atmospheric pressure (760 mmHg). The temperature at which the liquid and vapor phases are in equilibrium is recorded.
-
Density: The density is measured using a pycnometer. The weight of a known volume of the substance is determined at a specific temperature, typically 25 °C.
-
pKa: The acid dissociation constant (pKa) is determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base, and the pH is measured as a function of the volume of titrant added.
-
LogP: The partition coefficient (LogP) is determined using the shake-flask method. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
Acquisition of Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to a standard reference.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates or as a solution. The absorption bands are reported in wavenumbers (cm⁻¹).
Workflow for Data Comparison
The following diagram illustrates the logical workflow for comparing theoretical and experimental data, a fundamental process in chemical research and development.
Caption: Workflow for comparing theoretical and experimental data.
A Comparative Analysis of 2-Butene-1,4-diol and Commercial C4 Diols for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and formulation, the selection of an appropriate diol is a critical decision that can significantly impact the properties and performance of the end product. While "But-2-ene-1,3-diol" as a named compound has limited available data for a comprehensive benchmark, this guide will focus on a structurally related and industrially significant alternative, 2-Butene-1,4-diol , and compare it against two widely used commercial C4 diols: 1,3-Butanediol and 1,4-Butanediol (B3395766) . This comparison aims to provide researchers, scientists, and drug development professionals with a data-driven overview to inform their selection process for various applications.
This guide will delve into the physicochemical properties, key applications, and relevant experimental protocols for the evaluation of these diols. All quantitative data is summarized in clear, tabular formats for ease of comparison.
Physicochemical Properties
The fundamental physical and chemical properties of a diol are primary indicators of its suitability for a specific application. These properties, including boiling point, melting point, density, viscosity, and solubility, are summarized in the table below.
| Property | 2-Butene-1,4-diol | 1,3-Butanediol | 1,4-Butanediol |
| Molecular Formula | C4H8O2 | C4H10O2 | C4H10O2 |
| Molar Mass ( g/mol ) | 88.11 | 90.12 | 90.12 |
| Boiling Point (°C) | 235 | 207.5 | 230 |
| Melting Point (°C) | 4-10 (cis isomer) | < -50 | 20.1 |
| Density (g/mL at 20°C) | ~1.072 | ~1.005 | ~1.017 |
| Viscosity (mm2/s at 20°C) | Not readily available | 103.9 (at 25°C)[1] | 83.2 |
| Solubility in Water | Soluble | Miscible | Miscible |
| Flash Point (°C) | 128 | 121 | 115 |
Note: Properties for 2-Butene-1,4-diol can vary between its cis and trans isomers. The data presented is for the more commonly referenced cis isomer unless otherwise specified.
Performance and Applications
The choice of a diol is heavily influenced by its performance in specific applications. The presence of a double bond in 2-Butene-1,4-diol provides a site for further chemical modification, offering different reactivity and potential for polymerization compared to its saturated counterparts.
2-Butene-1,4-diol is a versatile intermediate in organic synthesis.[2][3] Its applications include:
-
Polymer Synthesis: It serves as a monomer for the production of polyesters and polyurethanes.[3] The double bond can be utilized for cross-linking, leading to materials with enhanced thermal and mechanical properties.
-
Pharmaceuticals and Agrochemicals: It is a precursor in the synthesis of various active pharmaceutical ingredients and pesticides.[2][3]
-
Coatings and Resins: It is used in the production of alkyd resins for paints and coatings.[2]
1,3-Butanediol is widely used in the cosmetics and personal care industries due to its humectant properties and low volatility.[4] Its key applications include:
-
Cosmetics and Personal Care: Used as a solvent, humectant, and emollient in skincare products, hair care, and makeup.[4][5]
-
Food Additive: It is used as a flavoring agent and humectant in some food products.
-
Polymer Production: It acts as a co-monomer in the manufacturing of certain polyurethane and polyester (B1180765) resins.[5][6]
1,4-Butanediol is a major commodity chemical with extensive use in the production of polymers and solvents.[7] Its primary applications are:
-
Polymer Production: It is a key raw material for the synthesis of polybutylene terephthalate (B1205515) (PBT), a thermoplastic engineering polymer, and thermoplastic polyurethanes (TPU).
-
Solvent Production: It is the primary precursor to tetrahydrofuran (B95107) (THF), a widely used industrial solvent.
-
Industrial Solvent: It is also used directly as a solvent in some industrial processes.
Experimental Protocols
For a comprehensive and application-specific comparison, standardized experimental testing is crucial. Below are detailed methodologies for key experiments to evaluate the performance of these diols.
The hydroxyl value is a measure of the concentration of hydroxyl groups in a substance and is critical for determining the stoichiometry in polymerization reactions.
-
Principle: The hydroxyl groups are acetylated using a known excess of acetic anhydride (B1165640) in a suitable solvent (e.g., pyridine (B92270) in ASTM E222, or a pyridine-free method with p-toluenesulfonyl isocyanate in ASTM E1899).[8][9][10] The unreacted acetic anhydride is then hydrolyzed to acetic acid, and the total acetic acid is titrated with a standardized solution of sodium hydroxide (B78521) or tetrabutylammonium (B224687) hydroxide.[8][9][10] The hydroxyl value is calculated from the difference between the titration of the sample and a blank.
-
Apparatus: Buret, conical flasks, heating source (for reflux method), magnetic stirrer.
-
Reagents: Acetylating reagent (acetic anhydride in pyridine or p-toluenesulfonyl isocyanate), standardized sodium hydroxide or tetrabutylammonium hydroxide solution, phenolphthalein (B1677637) indicator.
-
Procedure (summarized from ASTM E222 - Reflux Method):
-
Accurately weigh the diol sample into a flask.
-
Add a precise volume of the acetylating reagent.
-
Attach a condenser and reflux for a specified time.
-
Cool the flask and add a known amount of water to hydrolyze the excess acetic anhydride.
-
Titrate the resulting solution with standardized sodium hydroxide to a phenolphthalein endpoint.
-
Perform a blank titration without the diol sample.
-
-
Calculation: The hydroxyl value is calculated based on the difference in titrant volume between the blank and the sample.
Gas chromatography is a standard method for determining the purity of volatile and semi-volatile compounds like diols and identifying any impurities.
-
Principle: A small amount of the diol sample is vaporized and injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the GC column. A detector measures the amount of each component as it elutes from the column.[11][12]
-
Apparatus: Gas chromatograph with a Flame Ionization Detector (FID), a suitable capillary column (e.g., a polar polyethylene (B3416737) glycol phase or a non-polar polydimethylsiloxane (B3030410) phase).[11][12]
-
Procedure (General):
-
Prepare a dilute solution of the diol in a suitable solvent (e.g., methanol (B129727) or acetone).
-
Inject a small volume of the solution into the GC.
-
Run the analysis using a programmed temperature ramp to ensure separation of all components.
-
Identify the peaks based on their retention times compared to known standards.
-
Quantify the purity by calculating the area percentage of the main diol peak relative to the total area of all peaks.
-
Visualizations
To further aid in the understanding of the selection process and potential biological relevance of these diols, the following diagrams are provided.
Caption: A logical workflow for selecting the optimal diol for a specific application.
Caption: Simplified metabolic pathways of 1,4-Butanediol and 1,3-Butanediol.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Metabolic Engineering of Escherichia coli for High-Yield Production of (R)-1,3-Butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NTP summary report on the metabolism, disposition, and toxicity of 1,4-butanediol (CAS No. 110-63-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 8. infinitalab.com [infinitalab.com]
- 9. youtube.com [youtube.com]
- 10. store.astm.org [store.astm.org]
- 11. GC Analysis of Glycols and Diols [sigmaaldrich.com]
- 12. GC Analysis of Glycols and Diols [sigmaaldrich.com]
Safety Operating Guide
Prudent Disposal of But-2-ene-1,3-diol: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of But-2-ene-1,3-diol based on general chemical safety principles and information from safety data sheets (SDS) of structurally similar compounds. No specific SDS for this compound was found. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for compliant disposal procedures.
The responsible management of chemical waste is a critical aspect of laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Hazard Profile and Safety Considerations
| Hazard Classification (Assumed based on isomers) | Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritant | Chemical-resistant gloves (e.g., nitrile) | Wash affected area with soap and water.[1] |
| Eye Irritant | Safety glasses or goggles[1] | Rinse cautiously with water for several minutes.[1][2] |
| Respiratory Tract Irritant | Use in a well-ventilated area or with a fume hood | Move to fresh air. |
II. Step-by-Step Disposal Protocol
This protocol provides a general workflow for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated, chemically compatible waste container with "this compound Waste" and any known hazard symbols.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Waste Collection and Storage
-
Container: Use a sealable, leak-proof container made of a material compatible with this compound.
-
Storage Location: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1][3] Keep it away from incompatible materials such as strong oxidizing agents.[1]
-
Closure: Keep the waste container tightly closed when not in use.
Step 3: Spill Management In the event of a spill, follow these procedures:
-
Small Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully scoop the absorbed material into the designated waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Large Spills: Evacuate the area and contact your institution's emergency response team.
Step 4: Final Disposal
-
Contact EHS: Arrange for the collection of the this compound waste with your institution's EHS department or a licensed chemical waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
-
Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal environmental regulations. Disposal generally involves incineration at a permitted hazardous waste facility.[1]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
